molecular formula C14H10N2S B8244269 2,5-Di(pyridin-4-yl)thiophene

2,5-Di(pyridin-4-yl)thiophene

Cat. No.: B8244269
M. Wt: 238.31 g/mol
InChI Key: YLQPWBWBAUMDEE-UHFFFAOYSA-N
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Description

2,5-Di(pyridin-4-yl)thiophene is a useful research compound. Its molecular formula is C14H10N2S and its molecular weight is 238.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(5-pyridin-4-ylthiophen-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2S/c1-2-14(12-5-9-16-10-6-12)17-13(1)11-3-7-15-8-4-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQPWBWBAUMDEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC=C(S2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comparative Electronic & Physicochemical Profiling: 2,5-Di(pyridin-4-yl)thiophene vs. 2,5-Di(pyridin-4-yl)furan

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Heteroatom Divergence

In the design of optoelectronic materials and supramolecular linkers (MOFs), the choice between a thiophene and a furan core is a critical decision point. While structurally isomorphic, 2,5-di(pyridin-4-yl)thiophene (DPT) and 2,5-di(pyridin-4-yl)furan (DPF) exhibit divergent electronic behaviors driven by the fundamental properties of the chalcogen heteroatom (Sulfur vs. Oxygen).

  • DPT (Thiophene Core): Characterized by superior charge transport (hole mobility), narrower HOMO-LUMO gaps, and enhanced stability. It is the preferred candidate for organic field-effect transistors (OFETs) and conductive coordination polymers.

  • DPF (Furan Core): Defined by high fluorescence quantum yields, wider band gaps, and greater solubility. It excels in light-emitting applications (OLEDs) and as a biodegradable linker in green chemistry.

This guide provides a technical deep-dive into their electronic structures, synthesis, and application potential.

Molecular Architecture & Electronic Structure

The substitution of Sulfur (S) with Oxygen (O) alters the aromaticity, electronegativity, and frontier molecular orbital (FMO) energies.

Atomistic Comparison
FeatureThis compound (DPT) 2,5-Di(pyridin-4-yl)furan (DPF) Causality
Heteroatom Sulfur (Period 3)Oxygen (Period 2)S is larger, more polarizable; O is highly electronegative.
Electronegativity 2.58 (Pauling)3.44 (Pauling)O pulls electron density from the ring, stabilizing the HOMO.
Aromaticity High (Resonance Energy ~29 kcal/mol)Moderate (Resonance Energy ~16 kcal/mol)Thiophene has better orbital overlap (

) than furan (

mismatch is less relevant than electronegativity effects).
Planarity High (S···N interactions possible)Very HighSmaller O atom reduces steric clash with pyridyl rings.
Frontier Molecular Orbitals (FMO)

The electronic band gap (


) is the defining metric for utility.
  • HOMO Level: DPF has a lower (more negative) HOMO than DPT due to the high electronegativity of oxygen. DPT is easier to oxidize (p-dope).

  • LUMO Level: DPT has a lower LUMO due to the ability of sulfur to stabilize negative charge (d-orbital participation is debated, but polarizability is key).

  • Band Gap: DPT typically exhibits a narrower band gap (

    
     eV) compared to DPF (
    
    
    
    eV).

Implication: DPT absorbs at longer wavelengths (Red-shifted) compared to the Blue-shifted DPF.

Photophysical Properties: The Heavy Atom Effect

A critical distinction for researchers in sensing and photonics is the emissive behavior.

Fluorescence Quantum Yield ( )
  • DPF (Furan): Exhibits high fluorescence (

    
     in many solvents). The lack of heavy atoms minimizes non-radiative decay pathways.
    
  • DPT (Thiophene): Exhibits lower fluorescence (

    
    ). The presence of Sulfur induces the Heavy Atom Effect , promoting Intersystem Crossing (ISC) from the Singlet (
    
    
    
    ) to the Triplet (
    
    
    ) state. This quenches fluorescence but opens pathways for phosphorescence or singlet oxygen generation.
Spectral Data Summary
PropertyDPT (Thiophene)DPF (Furan)

Max
~330–350 nm (Bathochromic shift)~310–330 nm (Hypsochromic shift)

Max
~400–450 nm (Weak)~380–420 nm (Strong)
Stokes Shift ModerateSmall to Moderate

Experimental Protocols

Synthesis Workflows

Two primary pathways exist: Paal-Knorr Cyclization (from 1,4-diketones) and Palladium-Catalyzed Cross-Coupling (Stille/Suzuki).

Method A: Stille Coupling (Recommended for DPT)

Best for: High purity, modular synthesis of thiophene derivatives.

  • Reagents: 2,5-Dibromothiophene (1 eq), 4-(Trimethylstannyl)pyridine (2.2 eq), Pd(PPh

    
    )
    
    
    
    (5 mol%), Toluene.
  • Protocol:

    • Degas toluene with Argon for 30 mins.

    • Add reactants and catalyst in a Schlenk tube.

    • Reflux at 110°C for 24–48 hours under inert atmosphere.

    • Purification: Cool, filter through Celite, and recrystallize from CHCl

      
      /Hexane.
      
  • Yield: Typically 70–85%.

Method B: Paal-Knorr Synthesis (Recommended for DPF)

Best for: Furan derivatives, avoiding toxic organotin reagents.

  • Reagents: 1,4-Di(pyridin-4-yl)butane-1,4-dione (1 eq), p-Toluenesulfonic acid (pTsOH) (cat.), Toluene or Acetic Anhydride.

  • Protocol:

    • Dissolve the 1,4-diketone in toluene.

    • Add catalytic pTsOH.[1]

    • Reflux with a Dean-Stark trap to remove water (driving force).

    • Purification: Neutralize with NaHCO

      
      , wash with water, and recrystallize.
      
  • Yield: Typically 60–80%.

Diagram: Synthetic Logic Flow

SynthesisPath cluster_0 Key Decision Factors Start Target Molecule Selection DPT This compound Start->DPT High Mobility Req. DPF 2,5-Di(pyridin-4-yl)furan Start->DPF High Emission Req. BrThio 2,5-Dibromothiophene Stille Stille Coupling (Pd(PPh3)4, Toluene) BrThio->Stille Stille->DPT Diketone 1,4-Di(pyridin-4-yl) butane-1,4-dione PaalKnorr Paal-Knorr Cyclization (Acid Cat., -H2O) Diketone->PaalKnorr PaalKnorr->DPF Factor1 Solubility (DPF > DPT) Factor2 Oxidation Potential (DPT < DPF)

Caption: Synthetic decision tree comparing Cross-Coupling for Thiophene (DPT) vs. Cyclodehydration for Furan (DPF).

Applications in Drug Development & Materials

While primarily materials science scaffolds, these molecules have translational relevance in bio-inorganic chemistry.

Metal-Organic Frameworks (MOFs)

Both molecules act as linear, ditopic "struts" (linkers) to form pillared-layer MOFs.

  • DPT-MOFs: Often show breathing behavior (structural flexibility) due to the S-atom allowing different packing modes. Used for gas storage (

    
    , 
    
    
    
    ).
  • DPF-MOFs: Used in luminescent sensing . The high fluorescence of the furan core allows the MOF to act as a "turn-off" sensor for toxins (e.g., nitroaromatics) via photo-induced electron transfer (PET).

Biological Relevance[10]
  • Cation Sensing: The pyridyl nitrogens are excellent ligands for metal ions (

    
    , 
    
    
    
    ). DPF derivatives are explored as fluorescent probes for intracellular zinc imaging.
  • DNA Binding: Planar, cationic derivatives (upon methylation of pyridines) can act as DNA intercalators. DPT derivatives generally show stronger binding affinity due to larger surface area for

    
    -stacking.
    

References

  • Electronic Properties of Oligofurans vs Oligothiophenes: Gidron, O., et al. "Oligofurans: A New Class of Fluorescent Semiconductors." J. Am. Chem. Soc. 2010, 132, 7, 2148–2150.

  • Synthesis of this compound (Stille Coupling): Mishra, A., et al. "Functionalized Thiophenes: Synthesis and Properties." Chem. Rev. 2009, 109, 3, 1141–1276.

  • Paal-Knorr Furan Synthesis Mechanisms: Amarnath, V., et al. "Intermediates in the Paal-Knorr Synthesis of Furans." J. Org.[2] Chem. 1995, 60, 301–307.

  • MOF Applications (Linker Properties): Li, M., et al. "Assembly of Metal–Organic Frameworks with Bulkier Thiophene-Based Linkers." Cryst. Growth Des. 2016, 16, 1.

  • Turro, N. J. "Modern Molecular Photochemistry." University Science Books, 1991.

Sources

Unlocking the Electronic Landscape: A Technical Guide to the HOMO-LUMO Energy Levels of Thiophene-Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides an in-depth exploration of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of thiophene-pyridine derivatives. These heterocyclic compounds are at the forefront of materials science and medicinal chemistry, with their electronic properties dictating their function in applications ranging from organic electronics to novel therapeutics.[1][2][3][4] Understanding and precisely tuning the HOMO-LUMO gap is paramount for rational molecular design and the development of next-generation technologies.

The Significance of Frontier Molecular Orbitals in Thiophene-Pyridine Derivatives

The electronic and optical properties of conjugated organic molecules, such as thiophene-pyridine derivatives, are fundamentally governed by their frontier molecular orbitals: the HOMO and the LUMO. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that determines the molecule's:

  • Electronic Excitations: The HOMO-LUMO gap corresponds to the energy required to excite an electron from the ground state to the first excited state, a process that can be initiated by the absorption of light.[5][6] This property is central to applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Chemical Reactivity and Stability: A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity, as it is energetically less favorable to add or remove electrons.[7][8][9] Conversely, a smaller gap suggests higher reactivity.

  • Charge Transport Characteristics: The absolute energies of the HOMO and LUMO levels are crucial for efficient charge injection and transport in organic field-effect transistors (OFETs).[10] The alignment of these energy levels with the work functions of electrodes is a key consideration in device engineering.

  • Biological Activity: In the context of drug development, the HOMO-LUMO gap can provide insights into a molecule's ability to participate in charge-transfer interactions with biological targets, influencing its pharmacodynamic and pharmacokinetic profiles.[11][12]

Thiophene, a sulfur-containing five-membered aromatic ring, is an electron-rich moiety, often serving as an electron donor.[13] In contrast, the nitrogen-containing six-membered pyridine ring is electron-deficient. The combination of these two heterocycles in a single molecular framework creates a donor-acceptor (D-A) system, the electronic properties of which can be finely tuned by altering the substitution pattern and the linkage between the rings.[14]

Methodologies for Determining HOMO-LUMO Energy Levels

A comprehensive understanding of the electronic structure of thiophene-pyridine derivatives necessitates a synergistic approach, combining theoretical calculations with experimental validation.

Computational Approaches: The Power of Density Functional Theory (DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become indispensable tools for predicting the electronic properties of molecules.[11][15] These methods offer a balance between computational cost and accuracy, providing valuable insights into HOMO-LUMO energies, orbital distributions, and electronic transitions.

Causality Behind Method Selection:

  • Choice of Functional: The selection of the exchange-correlation functional is critical for obtaining accurate results. Hybrid functionals, such as B3LYP, which incorporate a portion of the exact Hartree-Fock exchange, are widely used and have been shown to provide reliable predictions for the electronic properties of organic molecules.[10][12]

  • Basis Set Selection: The basis set describes the atomic orbitals used in the calculation. Pople-style basis sets, such as 6-31G(d,p) or 6-311++G(d,p), are commonly employed, offering a good compromise between accuracy and computational expense.[7][16] The inclusion of polarization and diffuse functions is important for accurately describing the electron distribution, particularly in molecules with heteroatoms.

Step-by-Step Computational Protocol (DFT):

  • Geometry Optimization: The first step is to obtain the ground-state equilibrium geometry of the molecule. This is typically performed using a DFT method (e.g., B3LYP) with an appropriate basis set (e.g., 6-31G(d,p)). This ensures that the subsequent electronic property calculations are performed on a realistic molecular structure.

  • Frequency Calculation: A frequency calculation is then performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Single-Point Energy Calculation: With the optimized geometry, a single-point energy calculation is carried out to determine the energies of the molecular orbitals, including the HOMO and LUMO.

  • Analysis of Results: The output of the calculation provides the energies of all molecular orbitals. The HOMO and LUMO energies are identified, and the HOMO-LUMO gap is calculated as E_LUMO - E_HOMO.

  • (Optional) TD-DFT for Excitation Energies: To simulate the UV-Vis absorption spectrum and gain a more direct comparison with experimental data, a TD-DFT calculation is performed.[17] This provides the excitation energies and oscillator strengths of the electronic transitions.

Workflow for Computational Determination of HOMO-LUMO Levels:

G cluster_protocol Computational Protocol (DFT) Start Start Geometry_Optimization 1. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Start->Geometry_Optimization Frequency_Calculation 2. Frequency Calculation (Confirm Minimum) Geometry_Optimization->Frequency_Calculation Single_Point_Energy 3. Single-Point Energy Calculation Frequency_Calculation->Single_Point_Energy Analyze_Orbitals 4. Analyze Molecular Orbitals (Identify HOMO & LUMO) Single_Point_Energy->Analyze_Orbitals Calculate_Gap Calculate HOMO-LUMO Gap (ΔE = E_LUMO - E_HOMO) Analyze_Orbitals->Calculate_Gap TD_DFT 5. (Optional) TD-DFT (Simulate UV-Vis Spectrum) Calculate_Gap->TD_DFT End End TD_DFT->End

Caption: A typical workflow for the computational determination of HOMO-LUMO energy levels using DFT.

Experimental Techniques: Bridging Theory and Reality

Experimental measurements are crucial for validating computational predictions and providing a tangible understanding of the electronic properties of thiophene-pyridine derivatives.

Cyclic voltammetry is an electrochemical technique that provides information about the oxidation and reduction potentials of a molecule. These potentials can be empirically related to the HOMO and LUMO energy levels.[18][19]

Causality Behind Experimental Choices:

  • Solvent and Supporting Electrolyte: A suitable solvent that can dissolve the analyte and a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) to ensure conductivity are required. The choice of solvent can influence the measured potentials due to solvation effects.

  • Reference Electrode: The potentials are measured relative to a reference electrode. Ferrocene/ferrocenium (Fc/Fc+) is often used as an internal standard, as its redox potential is relatively stable across different solvents.[20]

  • Scan Rate: The scan rate affects the shape of the voltammogram and can be varied to investigate the reversibility of the redox processes.

Step-by-Step Experimental Protocol (CV):

  • Sample Preparation: Dissolve the thiophene-pyridine derivative in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte.

  • Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: Purge the solution with an inert gas (e.g., argon) to remove oxygen. Record the cyclic voltammogram by sweeping the potential between the desired limits.

  • Data Analysis: Determine the onset oxidation (E_ox) and onset reduction (E_red) potentials from the voltammogram.

  • Calculation of HOMO and LUMO Levels: The HOMO and LUMO energies can be estimated using the following empirical equations, often referenced against the ferrocene/ferrocenium couple[18][20]:

    • E_HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8]

    • E_LUMO (eV) = -[E_red (vs Fc/Fc+) + 4.8]

Note: The value of 4.8 eV is an empirical factor representing the energy level of the Fc/Fc+ redox couple relative to the vacuum level. This value can vary slightly in the literature.[21][22]

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The onset of the lowest energy absorption band in the spectrum can be used to estimate the optical HOMO-LUMO gap.[5][23]

Causality Behind Experimental Choices:

  • Solvent: The choice of solvent is important as it can affect the absorption spectrum. A solvent that does not absorb in the region of interest and in which the compound is soluble is chosen.

  • Concentration: The concentration of the solution is adjusted to be within the linear range of the Beer-Lambert law.

Step-by-Step Experimental Protocol (UV-Vis):

  • Sample Preparation: Prepare a dilute solution of the thiophene-pyridine derivative in a suitable UV-transparent solvent (e.g., chloroform, THF).

  • Measurement: Record the absorption spectrum using a UV-Vis spectrophotometer.

  • Data Analysis: Identify the wavelength of the absorption onset (λ_onset) from the low-energy edge of the absorption spectrum.

  • Calculation of the Optical Gap: The optical HOMO-LUMO gap (E_g^opt) is calculated using the following equation:

    • E_g^opt (eV) = 1240 / λ_onset (nm)

Interplay of Experimental and Computational Methods:

G cluster_interplay Synergistic Approach DFT DFT/TD-DFT Calculations Validation Validation & Refinement DFT->Validation Predicts HOMO/LUMO Energies & Absorption Spectra CV Cyclic Voltammetry (CV) CV->Validation Determines Electrochemical HOMO/LUMO Levels UV_Vis UV-Vis Spectroscopy UV_Vis->Validation Determines Optical HOMO-LUMO Gap

Caption: The complementary nature of computational and experimental methods in determining electronic properties.

Tuning the HOMO-LUMO Energy Levels of Thiophene-Pyridine Derivatives

A key advantage of thiophene-pyridine derivatives is the tunability of their electronic properties through synthetic modification. The strategic introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on either the thiophene or pyridine rings can significantly alter the HOMO and LUMO energy levels.[24][25]

  • Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy, or amino groups increase the electron density of the π-system. This generally leads to a destabilization (increase in energy) of the HOMO level, resulting in a smaller HOMO-LUMO gap.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro, cyano, or haloalkyls decrease the electron density of the π-system. This typically leads to a stabilization (decrease in energy) of both the HOMO and LUMO levels, with a more pronounced effect on the LUMO. The overall effect on the HOMO-LUMO gap depends on the specific substituent and its position.[26]

The position of the substituent on the pyridine ring also plays a crucial role in its electronic influence.[24][25]

Data Presentation: HOMO-LUMO Energies of Selected Thiophene-Pyridine Derivatives

The following table summarizes representative HOMO and LUMO energy levels for various thiophene-pyridine derivatives, highlighting the impact of structural modifications.

DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)MethodReference
Poly(dipyridinyldiketopyrrolopyrrole-bithiazole)-5.85-3.652.20CV[27]
Poly(dipyridinyldiketopyrrolopyrrole-bithiophene)-5.73-3.682.05CV[27]
Quinoline (Benzo[b]pyridine)-6.646-1.8164.83DFT (B3LYP)[11]
Thiophene Sulfonamide Derivative 3--4.65DFT[9]
Thiophene Sulfonamide Derivative 7--3.44DFT[9]

Note: The values presented are illustrative and can vary depending on the specific experimental or computational conditions.

Applications in Drug Development and Materials Science

The ability to rationally design thiophene-pyridine derivatives with tailored HOMO-LUMO energy levels has profound implications for various fields:

  • Organic Electronics: By tuning the HOMO-LUMO gap to match the solar spectrum, the efficiency of organic solar cells can be enhanced. Similarly, adjusting the energy levels to facilitate charge injection from electrodes is crucial for improving the performance of OLEDs and OFETs.[2]

  • Medicinal Chemistry: Thiophene and its derivatives are privileged scaffolds in drug discovery, appearing in numerous FDA-approved drugs.[2][4] The electronic properties of these molecules, dictated by their HOMO-LUMO energies, can influence their interactions with biological targets and their metabolic stability.[12]

Conclusion

The HOMO-LUMO energy levels are fundamental parameters that dictate the electronic and optical properties of thiophene-pyridine derivatives. A comprehensive approach that combines the predictive power of computational methods like DFT with the empirical validation of experimental techniques such as cyclic voltammetry and UV-Vis spectroscopy is essential for a thorough understanding of these systems. The ability to fine-tune the HOMO-LUMO gap through synthetic modifications provides a powerful strategy for the rational design of novel materials for organic electronics and for the development of new therapeutic agents.

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A Technical Guide to the Solubility of 2,5-Di(pyridin-4-yl)thiophene in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 2,5-Di(pyridin-4-yl)thiophene, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for handling this compound in a laboratory setting.

Introduction: The Significance of this compound

This compound belongs to a class of thiophene derivatives that are integral to the development of novel therapeutic agents and functional organic materials.[2] Thiophene-containing molecules are known for their wide range of biological activities, including anti-inflammatory, anti-psychotic, and anti-cancer properties.[2] The inclusion of pyridyl rings in the structure of this compound introduces unique electronic and hydrogen-bonding capabilities, making its solubility profile a critical factor in its application, from drug delivery formulations to the synthesis of advanced polymers. Understanding the solubility of this compound is paramount for its effective use in various research and development endeavors.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior. Key computed properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₄H₁₀N₂SPubChem[3]
Molecular Weight238.31 g/mol PubChem[3]
XLogP32.8PubChem[3]
Hydrogen Bond Donor Count0PubChem[3]
Hydrogen Bond Acceptor Count3PubChem[3]
Rotatable Bond Count2PubChem[3]

The molecule's structure, featuring a central thiophene ring flanked by two pyridine rings, results in a relatively rigid and planar conformation. The nitrogen atoms in the pyridine rings act as hydrogen bond acceptors, and the overall molecule possesses a moderate level of polarity, as indicated by the XLogP3 value. These features are key determinants of its interaction with various organic solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4] This principle suggests that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

Role of Polarity

This compound can be classified as a polar aprotic molecule. The presence of nitrogen and sulfur heteroatoms induces a dipole moment. Therefore, it is expected to exhibit greater solubility in polar solvents compared to nonpolar solvents.

Intermolecular Forces

The primary intermolecular forces at play for this compound are:

  • Dipole-Dipole Interactions: Arising from the permanent dipoles due to the electronegative N and S atoms.

  • Hydrogen Bonding: While the molecule itself does not have hydrogen bond donors, the nitrogen atoms of the pyridine rings can act as hydrogen bond acceptors, allowing for interactions with protic solvents (e.g., alcohols).

  • π-π Stacking: The aromatic nature of the thiophene and pyridine rings allows for π-π stacking interactions, which can influence its solubility in aromatic solvents.

  • Van der Waals Forces: These are present in all molecules and will contribute to the overall solubility.

A solvent that can effectively engage in these types of interactions with this compound is more likely to be a good solvent for it.

Predicted Solubility Profile of this compound

Based on the theoretical principles outlined above, the following table provides a predicted qualitative solubility profile of this compound in a range of common organic solvents. It is important to note that these are predictions and should be confirmed by experimental validation.

SolventSolvent TypePredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)Polar AproticHighStrong dipole-dipole interactions.
Dimethylformamide (DMF)Polar AproticHighStrong dipole-dipole interactions.
Dichloromethane (DCM)Polar AproticModerateGood dipole-dipole interactions.[5]
ChloroformPolar AproticModerateGood dipole-dipole interactions.[5]
Tetrahydrofuran (THF)Polar AproticModerateDipole-dipole interactions and potential for some hydrogen bonding.[5]
AcetonePolar AproticModerate to LowModerate dipole-dipole interactions.
Ethyl AcetatePolar AproticModerate to LowModerate dipole-dipole interactions.[5]
MethanolPolar ProticLowHydrogen bonding is possible, but the non-polar hydrocarbon backbone may limit solubility.
EthanolPolar ProticLowSimilar to methanol.
TolueneNonpolar AromaticLowPotential for π-π stacking, but polarity mismatch is significant.
HexaneNonpolarVery LowSignificant polarity mismatch.
WaterPolar ProticInsolubleDespite being polar, the large non-polar surface area of the molecule is expected to make it insoluble in water.[6]

Experimental Determination of Solubility

To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess this compound B Add to a known volume of solvent in a vial A->B Add solid to solvent C Seal vial and place in a thermostatically controlled shaker B->C Start equilibration D Equilibrate for a set time (e.g., 24-48 hours) at a constant temperature C->D Maintain constant T E Centrifuge the vial to pellet undissolved solid D->E After equilibration F Carefully withdraw an aliquot of the supernatant E->F Isolate saturated solution G Dilute the aliquot with a suitable solvent F->G Prepare for analysis H Analyze the concentration using HPLC or UV-Vis spectrophotometry G->H Quantify concentration

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure a saturated solution with visible undissolved solid.

    • Add a precise volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the dissolution equilibrium is reached. The system should be continuously agitated during this time.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid. This ensures that the supernatant is a clear, saturated solution.

  • Sample Analysis:

    • Carefully withdraw a known volume of the supernatant using a calibrated pipette, being cautious not to disturb the solid pellet.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Determine the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mol/L.

Self-Validating System and Controls
  • Time to Equilibrium: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 12, 24, 48 hours) until the measured concentration remains constant.

  • Temperature Control: Precise temperature control is crucial as solubility is temperature-dependent. The temperature of the shaker or water bath should be monitored throughout the experiment.

  • Purity of Compound and Solvents: The purity of this compound and the solvents used should be of high grade to avoid any interference with the solubility measurement.

  • Instrument Calibration: The analytical instrument (HPLC or UV-Vis spectrophotometer) must be properly calibrated with standard solutions of the compound to ensure accurate quantification.

Practical Implications for Researchers

A thorough understanding of the solubility of this compound is critical for:

  • Reaction Chemistry: Selecting appropriate solvents for the synthesis and modification of this compound. For instance, a solvent in which the reactants are soluble but the product is less soluble can facilitate purification by precipitation.

  • Purification: Choosing suitable solvent systems for recrystallization or chromatography to obtain the compound in high purity.

  • Biological Assays: Preparing stock solutions and dilutions for in vitro and in vivo studies. The choice of solvent (e.g., DMSO) and the final concentration are critical for avoiding solvent-induced artifacts and ensuring the compound remains in solution.

  • Formulation Development: For drug development applications, identifying suitable solvents is the first step towards developing stable and bioavailable formulations.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. By combining theoretical predictions based on its physicochemical properties with a robust experimental protocol for accurate determination, researchers can confidently handle and utilize this important heterocyclic compound in their work. The provided insights into its solubility behavior will aid in optimizing experimental conditions, leading to more efficient and reliable outcomes in both chemical synthesis and biological applications.

References

  • PubChem. (n.d.). Thiophene. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]6]

  • MDPI. (n.d.). 4,4'-(Thiophene-2,5-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Iodide. Retrieved February 5, 2026, from [Link]5]

  • ACS Omega. (2026, February 3). Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. American Chemical Society. Retrieved February 5, 2026, from [Link]]

  • LibreTexts Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved February 5, 2026, from [Link]4]

  • PMC. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]1]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]3]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved February 5, 2026, from [Link]]

  • ResearchGate. (2018, December 4). Therapeutic importance of synthetic thiophene. Retrieved February 5, 2026, from [Link]2]

Sources

Thermal Stability of Thiophene-Bridged Dipyridyl Linkers: A Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Stability of Thiophene-Bridged Dipyridyl Linkers Content Type: In-Depth Technical Guide Audience: Researchers, Material Scientists, and Drug Development Professionals[1]

Executive Summary

Thiophene-bridged dipyridyl linkers, particularly 2,5-bis(4-pyridyl)thiophene (2,5-BPT) and its derivatives, represent a critical class of ligands in the engineering of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). Their unique V-shaped or linear geometries, combined with the electron-rich thiophene core, offer distinct advantages over traditional benzene-based linkers, including enhanced photoluminescence and tunable pore sizes.[1]

For drug development professionals and material scientists, the thermal stability of these linkers is the gatekeeping property that determines their viability in:

  • High-temperature activation processes required for porous material synthesis.[1]

  • Sterilization protocols for drug delivery vehicles.

  • Operational integrity in optoelectronic devices.

This guide provides a rigorous analysis of the thermal behavior of these linkers, supported by experimental protocols and mechanistic insights.

Molecular Architecture & Design Logic

The Thiophene Advantage

Unlike the inert benzene ring in 4,4'-bipyridine, the thiophene bridge introduces two critical features:

  • Electronic Modulation: The sulfur atom donates electron density into the

    
    -system, lowering the HOMO-LUMO gap. This is crucial for applications requiring charge transfer (e.g., luminescent sensors).[1]
    
  • Geometric Angulation: The C-S-C bond angle (

    
    ) in thiophene induces a natural curvature (approx. 148^\circ between pyridyl vectors in 2,5-substitution), preventing the formation of overly dense packing and facilitating the formation of helical or porous architectures.
    
Structure-Property Relationship (DOT Diagram)

The following diagram illustrates how structural modifications to the thiophene core influence thermal and physical properties.

structure_property Core Thiophene Core Prop1 Thermal Stability (Td > 300°C) Core->Prop1 Aromaticity Subst Substituents (Methyl/Phenyl) Subst->Prop1 Bond Dissociation Prop2 Photochromism (Diarylethenes) Subst->Prop2 Steric Hindrance Bridge Pyridyl Position (3- vs 4-pyridyl) Prop3 Coordination Geometry Bridge->Prop3 Bite Angle Prop3->Prop1 Framework Rigidity

Figure 1: Interplay between molecular design elements and resulting physicochemical properties.

Thermal Stability Analysis

Decomposition Mechanisms

The thermal degradation of thiophene-bridged dipyridyls typically follows a two-stage mechanism:

  • Desolvation (80°C – 150°C): Loss of lattice solvent molecules (water, DMF, ethanol) trapped within the crystal lattice.[1] This is reversible and does not affect the linker integrity.[1]

  • Ligand Decomposition (300°C – 450°C): The irreversible breakdown of the covalent bonds.[1]

    • C-S Bond Cleavage: The weakest point is often the C-S bond of the thiophene ring.

    • Pyridyl Fragmentation: At higher temperatures (>400°C), the pyridyl rings detach or fragment.[1]

Comparative Thermal Data

The following table summarizes the decomposition temperatures (


, defined as 5% weight loss) for common thiophene-bridged linkers and their resulting MOFs.
Linker / ComplexStructure Type

(Linker)

(MOF)
Key Insight
2,5-bis(4-pyridyl)thiophene Rigid Linear/Bent~320°C380°C (Zn-MOF)High stability due to extended conjugation.
Dithienylethene (DTE) derivs. Photochromic Switch~280°C300°CMethyl groups at reactive carbons slightly lower

.[1]
Thiophene-2,5-dicarboxylate Anionic Linker~350°C>400°C (Ln-MOF)Carboxylate coordination significantly boosts thermal limit.[1]

Note: MOFs generally exhibit higher thermal stability than the free linker due to the "rigidification" effect of metal coordination.

Experimental Protocols

Synthesis of 2,5-bis(4-pyridyl)thiophene

Cauality: We utilize the Stille Coupling or Suzuki-Miyaura Coupling over direct condensation to ensure regiospecificity and high purity, which is critical for obtaining defect-free crystalline materials.[1]

Protocol (Suzuki Method):

  • Reagents: 2,5-dibromothiophene (1.0 eq), 4-pyridylboronic acid (2.5 eq),

    
     (5 mol%), 
    
    
    
    (2M aq).[1]
  • Solvent System: DME/Water or Toluene/Ethanol/Water (degassed).[1] Reason: Biphasic systems dissolve inorganic bases while solvating organic reactants.[1]

  • Reaction: Reflux at 90°C for 24–48 hours under

    
    .
    
  • Purification: Cool, filter precipitate, wash with water/ether.[1] Recrystallize from ethanol/DMF.

  • Validation:

    
     NMR (look for pyridyl doublets at 
    
    
    
    8.6 and thiophene singlet at
    
    
    7.6).[1]
Thermal Gravimetric Analysis (TGA) Workflow

To accurately determine thermal stability, a rigorous TGA protocol is required to distinguish between solvent loss and ligand degradation.[1]

tga_workflow Step1 Sample Prep (5-10 mg, Alumina Pan) Step2 Equilibration (Hold at 30°C for 5 min) Step1->Step2 Step3 Ramp 1 (10°C/min to 120°C) Step2->Step3 Step4 Isothermal Hold (120°C for 30 min) Step3->Step4 Remove Solvent Step5 Ramp 2 (10°C/min to 600°C) Step4->Step5 Degradation Scan Analysis Data Analysis Derivative (DTG) Peak ID Step5->Analysis

Figure 2: Step-by-step TGA workflow for distinguishing solvate loss from framework decomposition.

Critical Step Explanation:

  • Isothermal Hold (Step 4): Many researchers skip this.[1] Holding at 120°C ensures complete removal of lattice water/solvent.[1] If skipped, the solvent weight loss curve might overlap with the onset of decomposition, leading to an underestimation of the true

    
    .
    

Applications in Drug Development & Materials

MOFs for Drug Delivery

The high thermal stability of thiophene-bridged MOFs allows them to withstand autoclaving (121°C), a mandatory sterilization step for injectable drug carriers.[1]

  • Mechanism: The thiophene linker forms large, stable pores capable of encapsulating chemotherapeutics (e.g., Doxorubicin).[1]

  • Release: The sulfur atom can be targeted for cleavage by specific biological stimuli (ROS-responsive degradation), allowing controlled release.[1]

Luminescent Sensors

Thiophene-based CPs exhibit strong fluorescence.[1] Thermal stability ensures these sensors can operate in harsh industrial environments (e.g., smokestack monitoring) without photobleaching or thermal quenching.[1]

References

  • Luminescent Lanthanide MOFs: Synthesis and thermal stability of thiophene-2,5-dicarboxylate frameworks stable up to 400°C. Source:

  • Thiophene-Based Copolymers: Thermal decomposition analysis of thiophene-bridged polymers showing stability >380°C. Source:

  • Coordination Polymers: Zn(II) coordination polymers with amide-thiophene-derived bis-pyridyl ligands.[1][2] Source:

  • Diarylethene Stability: Thermal stability and fatigue resistance of thiophene-bridged photochromic systems.[1] Source:

  • Thiophene in Medicinal Chemistry: Review of thiophene pharmacophores and bioisosterism. Source:

Sources

Methodological & Application

Application Note: A Practical Guide to the Synthesis of 2,5-di(pyridin-4-yl)thiophene via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of 2,5-di(pyridin-4-yl)thiophene, a valuable building block in medicinal chemistry and materials science. We present a detailed, field-proven protocol for its preparation via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide is structured to provide not only a step-by-step methodology but also to delve into the rationale behind the experimental choices, ensuring a thorough understanding of the reaction for both experienced researchers and those new to cross-coupling chemistry. The protocol is designed to be a self-validating system, with integrated troubleshooting advice to address common challenges encountered in Suzuki-Miyaura couplings, particularly those involving heteroaromatic substrates.

Introduction

This compound is a heteroaromatic compound of significant interest due to its rigid, planar structure and the presence of nitrogen atoms which can act as hydrogen bond acceptors or sites for coordination to metal centers. These features make it an attractive scaffold for the development of novel pharmaceuticals, organic electronics, and metal-organic frameworks (MOFs). The Suzuki-Miyaura coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acids.[2] This application note details a reliable protocol for the synthesis of this compound from 2,5-dibromothiophene and pyridine-4-boronic acid, leveraging the power of the Suzuki-Miyaura coupling.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[1] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar' Product Release Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative_Addition Ar'B(OR)2 Ar'B(OR)₂ (Boronic Acid) Ar'B(OR)2->Transmetalation Base Base Base->Transmetalation Activation

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (2,5-dibromothiophene) to form a Pd(II) complex. This is often the rate-determining step.[3]

  • Transmetalation: The organic group from the organoboron species (pyridine-4-boronic acid) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[1]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of the catalyst and reagents.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Role
2,5-DibromothiopheneC₄H₂Br₂S241.94242 mg1.0Aryl dihalide
Pyridine-4-boronic acidC₅H₆BNO₂122.92307 mg2.5Organoboron reagent
Tetrakis(triphenylphosphine)palladium(0)Pd(P(C₆H₅)₃)₄1155.5658 mg0.05Catalyst
Potassium Carbonate (K₂CO₃)K₂CO₃138.21553 mg4.0Base
1,4-DioxaneC₄H₈O₂88.1115 mL-Solvent
Water (degassed)H₂O18.025 mL-Co-solvent
Equipment
  • Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar

  • Inert gas supply (argon or nitrogen) with a manifold

  • Heating mantle with a temperature controller

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine 2,5-dibromothiophene, pyridine-4-boronic acid, K₂CO₃, and Pd(PPh₃)₄ in a Schlenk flask. B Evacuate and backfill the flask with inert gas (3 cycles). A->B C Add degassed 1,4-dioxane and water. B->C D Heat the reaction mixture to 90 °C with vigorous stirring. C->D E Monitor the reaction progress by TLC (e.g., every 4 hours). D->E F Cool the reaction to room temperature and quench with water. E->F Upon completion G Extract the product with an organic solvent (e.g., ethyl acetate). F->G H Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. G->H I Purify the crude product by silica gel column chromatography. H->I

Figure 2: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: To a flame-dried Schlenk flask, add 2,5-dibromothiophene (1.0 mmol, 242 mg), pyridine-4-boronic acid (2.5 mmol, 307 mg), potassium carbonate (4.0 mmol, 553 mg), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane (15 mL) and degassed water (5 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. The solution will typically turn dark.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Causality Behind Experimental Choices

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, air-stable Pd(0) precatalyst that is effective for a wide range of Suzuki couplings.[5]

  • Base: Potassium carbonate is a moderately strong base that is effective in promoting the transmetalation step without causing significant side reactions.[6] The use of a base is crucial for the activation of the boronic acid.[1]

  • Solvent System: The mixture of 1,4-dioxane and water is a common solvent system for Suzuki reactions. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base.[7]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation.[8] Therefore, maintaining an inert atmosphere is critical for reproducible results.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Molecular Formula: C₁₄H₁₀N₂S[9]

  • Molecular Weight: 238.31 g/mol [9]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be symmetrical. The chemical shifts will be influenced by the electron-withdrawing nature of the pyridine rings and the electron-donating nature of the thiophene ring.

  • Pyridine Protons: Two sets of doublets are expected for the pyridine protons. The protons ortho to the nitrogen (H-2' and H-6') will appear as a doublet downfield, while the protons meta to the nitrogen (H-3' and H-5') will appear as a doublet upfield.

  • Thiophene Protons: A singlet is expected for the two equivalent protons on the thiophene ring (H-3 and H-4).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will also reflect the symmetry of the molecule.

  • Pyridine Carbons: Four distinct signals are expected for the pyridine carbons.

  • Thiophene Carbons: Two signals are expected for the thiophene carbons: one for the carbon atoms attached to the pyridine rings (C-2 and C-5) and another for the unsubstituted carbon atoms (C-3 and C-4).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product. The expected exact mass for the protonated molecule [M+H]⁺ is 239.0643.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Impure reagents or solvents- Insufficient heating- Use a fresh batch of catalyst.- Ensure all reagents are pure and solvents are properly degassed.- Increase the reaction temperature in increments of 10 °C.[8]
Formation of homocoupled byproducts - Presence of oxygen- Inefficient transmetalation- Thoroughly degas the reaction mixture.- Ensure the base is fully dissolved and active.
Dehalogenation of starting material - Presence of protic impurities- Use anhydrous solvents and reagents.
Protodeboronation of boronic acid - Prolonged reaction times at high temperatures- Excess water- Monitor the reaction closely and stop it once the starting material is consumed.- Use the minimum amount of water necessary to dissolve the base.[8]

Conclusion

The Suzuki-Miyaura coupling is a powerful and reliable method for the synthesis of this compound. The protocol detailed in this application note provides a solid foundation for the successful preparation of this valuable compound. By understanding the underlying mechanism and the rationale for the experimental choices, researchers can effectively troubleshoot and adapt this procedure for their specific needs. The self-validating nature of this protocol, combined with the provided characterization guidance, ensures the synthesis of high-purity this compound for applications in drug discovery and materials science.

References

  • Carcenac, Y., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Advances, 12(15), 9236-9245. Available at: [Link]

  • Botteselle, G. V., et al. (2008). Synthesis of 2-Aryl- and 2,5-Diarylfurans and Thiophenes by Suzuki–Miyaura Reactions Using Potassium Trifluoroborate Salts and Heteroaryltellurides. Australian Journal of Chemistry, 61(11), 870-873. Available at: [Link]

  • Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 20(1), 103-109. Available at: [Link]

  • Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]

  • Al-Majid, A. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(10), 2469. Available at: [Link]

  • Khan, I., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(12), 2291. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]

  • Iqbal, N., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 23(11), 2975. Available at: [Link]

  • Di Mola, A., et al. (2024). 4,4'-(Thiophene-2,5-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Iodide. Molbank, 2024(2), M1817. Available at: [Link]

  • ResearchGate. (2018). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Available at: [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(39), 12557-12566. Available at: [Link]

  • ResearchGate. (2024). 4,4'-(Thiophene-2,5-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Iodide. Available at: [Link]

  • Wikipedia. (2024, January 29). Suzuki reaction. In Wikipedia. Retrieved February 8, 2024, from [Link]

  • Sotor, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2228-2237. Available at: [Link]

  • Mondal, S., et al. (2024). Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. ACS Omega. Available at: [Link]

  • Li, C., et al. (2024). Skeletal Editing of Pyridines to Thiophene-2-Carbaldehydes. CCS Chemistry. Available at: [Link]

  • Wintner, C. E. (2021). Learning H-Coupled 13C NMR in the First Month of Sophomore Organic Lecture. ChemRxiv. Available at: [Link]

  • Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved February 8, 2024, from [Link]

  • ResearchGate. (2006). 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. Available at: [Link]

  • ChemOrgChem. (2023, October 2). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem [Video]. YouTube. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

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Mastering the Crystallization of Zn(II) and Cu(II) Thiophene-Pyridine Complexes: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The controlled crystallization of metal-organic complexes is a critical bottleneck in the fields of materials science and drug development. The precise three-dimensional arrangement of atoms within a crystal lattice dictates the material's physicochemical properties, including its catalytic activity, sorption capabilities, optical and magnetic behavior, and, crucially for pharmaceuticals, its bioavailability and efficacy. This guide provides an in-depth exploration of the techniques and underlying principles for growing high-quality single crystals of Zinc(II) and Copper(II) complexes with thiophene-pyridine based ligands. These complexes are of significant interest due to the versatile coordination chemistry afforded by the combination of the sulfur-containing thiophene and the nitrogen-containing pyridine moieties, leading to a rich variety of structural motifs and potential applications.

This document moves beyond a simple recitation of protocols. It is designed to equip the researcher with the conceptual framework necessary to troubleshoot and rationally design crystallization experiments. We will delve into the causality behind experimental choices, from the selection of metal precursors and solvent systems to the subtle art of controlling nucleation and crystal growth.

The Foundation: Understanding the Coordination Landscape

The successful crystallization of Zn(II) and Cu(II) thiophene-pyridine complexes hinges on a fundamental understanding of the coordination preferences of the metal ions and the nature of the ligands.

  • Zn(II): The Flexible Coordinator. As a d10 metal ion, Zn(II) does not have crystal field stabilization energy, which results in a high degree of coordination flexibility. It can readily adopt various geometries, most commonly tetrahedral and octahedral, but five-coordinate geometries are also prevalent.[1][2] This flexibility can be both an advantage and a challenge. While it allows for the formation of diverse structural topologies, it can also lead to the formation of multiple species in solution, hindering the growth of a single, well-ordered crystalline phase.

  • Cu(II): The Jahn-Teller Effect in Action. The d9 configuration of Cu(II) often leads to distorted coordination geometries due to the Jahn-Teller effect. Square planar and tetragonally distorted octahedral geometries are common.[3][4] This inherent preference for distortion can be a powerful tool in crystal engineering, directing the assembly of specific supramolecular architectures.

  • Thiophene-Pyridine Ligands: A Symphony of Donors. The combination of a "soft" sulfur donor from the thiophene ring and a "hard" nitrogen donor from the pyridine ring provides a rich coordination environment. The specific linkage and functionalization of these two moieties will dictate the ligand's bite angle, flexibility, and overall electronic properties, all of which profoundly influence the final crystal structure. Ligands can be designed to be bidentate, tridentate, or even higher denticity, leading to the formation of discrete molecules, 1D chains, 2D layers, or 3D metal-organic frameworks (MOFs).[5][6]

Strategic Approaches to Crystallization

The journey from a solution of metal salts and ligands to well-diffracting single crystals is a process of controlled supersaturation. The goal is to guide the system towards slow nucleation and subsequent growth, avoiding the rapid precipitation that leads to amorphous powders or microcrystalline materials unsuitable for single-crystal X-ray diffraction.[7] The three primary techniques employed for the crystallization of Zn(II) and Cu(II) thiophene-pyridine complexes are Slow Evaporation, Liquid/Vapor Diffusion, and Solvothermal/Hydrothermal Synthesis.

Figure 1: General workflow for the synthesis and crystallization of metal-organic complexes.

I. Slow Evaporation: The Simplest Path to Supersaturation

This technique is often the first approach due to its simplicity. A solution of the complex is prepared, filtered to remove any particulate matter, and left undisturbed in a container with a loose-fitting cover, allowing the solvent to evaporate slowly over days or even weeks.

Causality Behind the Method: The gradual removal of the solvent increases the concentration of the complex, eventually reaching a state of supersaturation that initiates nucleation and crystal growth. The rate of evaporation is a critical parameter; too fast, and an amorphous powder will precipitate.

Protocol: Slow Evaporation for a [Zn(L)Cl₂] Complex (L = Thiophene-Pyridine Ligand)

  • Reagent Preparation:

    • Prepare a 0.1 M solution of the thiophene-pyridine ligand (L) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).

    • Prepare a 0.1 M solution of Zinc(II) chloride (ZnCl₂) in the same solvent.

  • Synthesis of the Complex:

    • In a clean glass vial, combine 1 mL of the ZnCl₂ solution with 1 mL of the ligand solution (1:1 molar ratio).

    • Stir the mixture at room temperature for 1-2 hours to ensure complete complex formation.

  • Crystallization Setup:

    • Filter the resulting solution through a syringe filter (0.22 µm) into a clean, small vial (e.g., a 4 mL scintillation vial).

    • Cover the vial with a piece of paraffin film or aluminum foil.

    • Pierce the covering with a needle to create a small opening, allowing for slow evaporation. The size of the opening can be adjusted to control the evaporation rate.

    • Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the lab.

  • Monitoring and Harvesting:

    • Monitor the vial periodically for the formation of crystals. This can take anywhere from a few days to several weeks.

    • Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the supernatant.

    • Wash the crystals with a small amount of a solvent in which the complex is sparingly soluble (e.g., diethyl ether) to remove any residual mother liquor.

    • Dry the crystals under a gentle stream of air or in a desiccator.

Table 1: Troubleshooting Slow Evaporation

ObservationPotential CauseSuggested Action
Amorphous PowderEvaporation is too fast; solution is too concentrated.Reduce the size of the opening in the vial cover; dilute the initial solution.
Oil FormationThe complex is too soluble in the chosen solvent.Try a different solvent or a solvent mixture where the complex has lower solubility.
No Crystals FormThe solution is not reaching supersaturation.Allow more solvent to evaporate; start with a more concentrated solution.
Many Small CrystalsNucleation is too rapid.Slow down the evaporation rate; try a different solvent system.
II. Liquid/Vapor Diffusion: A More Controlled Approach

Diffusion techniques offer a finer level of control over the rate of supersaturation. In these methods, a solution of the complex is brought into contact with an "anti-solvent" in which the complex is insoluble. The gradual mixing of the solvent and anti-solvent reduces the solubility of the complex, leading to crystallization.

Causality Behind the Method: The slow diffusion of the anti-solvent into the solution of the complex creates a gentle and localized supersaturation at the interface of the two liquids (in liquid-liquid diffusion) or as the anti-solvent vapor dissolves into the solution (in vapor diffusion). This slow change in solubility promotes the growth of larger, more ordered crystals.

Protocol: Vapor Diffusion for a [Cu(L)(NO₃)₂] Complex (L = Thiophene-Pyridine Ligand)

  • Reagent and Solution Preparation:

    • Synthesize the [Cu(L)(NO₃)₂] complex as described in the slow evaporation protocol, using Cu(NO₃)₂·3H₂O as the metal source and a polar solvent in which the complex is soluble (e.g., N,N-dimethylformamide - DMF).

  • Crystallization Setup:

    • Place approximately 2-3 mL of an anti-solvent (e.g., diethyl ether, pentane, or chloroform) in the bottom of a larger, sealable container (e.g., a 20 mL scintillation vial or a small jar). The anti-solvent should be more volatile than the solvent used to dissolve the complex.

    • Pipette about 0.5 mL of the filtered complex solution into a smaller, open vial (e.g., a 2 mL vial).

    • Carefully place the smaller vial containing the complex solution inside the larger container with the anti-solvent, ensuring the two liquids do not mix directly.

    • Seal the larger container tightly.

  • Mechanism of Crystallization:

    • The more volatile anti-solvent will slowly evaporate and its vapor will diffuse into the complex solution in the inner vial.

    • As the concentration of the anti-solvent in the complex solution increases, the solubility of the complex decreases, leading to crystallization.

  • Monitoring and Harvesting:

    • Leave the setup undisturbed in a stable environment. Crystal growth can take several days to a few weeks.

    • Once crystals of suitable size and quality are observed, carefully open the container and harvest the crystals as previously described.

Figure 2: Schematic of a vapor diffusion crystallization setup.

III. Solvothermal/Hydrothermal Synthesis: Crystallization Under Pressure

For complexes that are sparingly soluble or require higher energy input to form a crystalline lattice, solvothermal (using organic solvents) or hydrothermal (using water) methods are employed. These reactions are carried out in sealed vessels at temperatures above the boiling point of the solvent, leading to increased pressure.

Causality Behind the Method: The elevated temperature increases the solubility of the reactants, facilitating the formation of the complex and promoting the growth of a thermodynamically stable crystalline phase. The slow cooling of the reaction vessel allows for a gradual decrease in solubility, leading to the formation of high-quality crystals. This method is particularly useful for the synthesis of robust coordination polymers and MOFs.[5][8][9][10]

Protocol: Hydrothermal Synthesis of a Zn(II)-Thiophene-Pyridine Coordination Polymer

  • Reagents:

    • Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O)

    • A bifunctional thiophene-pyridine ligand with carboxylic acid groups (e.g., 4'-(thiophen-2-yl)-[2,2'-bipyridine]-6-carboxylic acid)

    • Deionized water

    • A suitable organic co-solvent if needed (e.g., DMF, ethanol)

  • Reaction Setup:

    • In a Teflon-lined stainless steel autoclave, combine the Zn(II) salt and the ligand in a 1:1 molar ratio.

    • Add a mixture of deionized water and the co-solvent (e.g., a 1:1 v/v mixture). The total volume should not exceed 50-70% of the autoclave's capacity to allow for pressure buildup.

    • Seal the autoclave tightly.

  • Reaction and Crystallization:

    • Place the autoclave in a programmable oven.

    • Heat the oven to a specific temperature (typically between 120°C and 180°C) over a period of a few hours.

    • Hold the temperature constant for 24 to 72 hours.

    • Slowly cool the oven back to room temperature over 12 to 24 hours. A slow cooling rate is crucial for obtaining large, well-formed crystals.

  • Product Isolation:

    • Once the autoclave has cooled to room temperature, carefully open it in a fume hood.

    • Collect the crystalline product by filtration.

    • Wash the crystals with water and then with a low-boiling organic solvent like ethanol or acetone to remove any unreacted starting materials.

    • Dry the product in air or in a vacuum oven at a moderate temperature (e.g., 60-80°C).

Table 2: Key Parameters in Solvothermal/Hydrothermal Synthesis

ParameterInfluence on Crystallization
Temperature Affects the solubility of reactants and the kinetics of crystal growth. Higher temperatures can lead to denser phases.
Time Allows for the reaction to reach equilibrium and for the crystals to grow to a suitable size.
Solvent System The polarity and coordinating ability of the solvent can influence the final structure.[3]
pH Can affect the deprotonation state of the ligand and the coordination of the metal ion.
Metal Salt Anion The counter-ion of the metal salt can sometimes be incorporated into the final structure or influence the coordination geometry.[11]

Characterization: Validating Your Success

The ultimate confirmation of a successful crystallization experiment for these types of complexes is single-crystal X-ray diffraction (SC-XRD).[7] This technique provides the precise atomic coordinates, bond lengths, and bond angles, allowing for the unambiguous determination of the molecular structure and the packing of the molecules in the crystal lattice.

Concluding Remarks for the Practicing Scientist

The crystallization of Zn(II) and Cu(II) thiophene-pyridine complexes is a multifaceted process that requires a blend of systematic screening and a strong foundational understanding of coordination chemistry and crystal growth principles. There is no single "magic bullet" protocol; success often lies in the iterative optimization of the parameters discussed in this guide. By carefully considering the nature of the metal ion and the ligand, and by methodically exploring the crystallization techniques of slow evaporation, diffusion, and solvothermal synthesis, researchers can significantly increase their chances of obtaining high-quality single crystals. These crystals are the gateway to a deeper understanding of the structure-property relationships that govern the performance of these fascinating materials in applications ranging from catalysis to medicinal chemistry.

References

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Application Notes & Protocols: Post-Synthetic Modification of MOFs Containing 2,5-di(pyridin-4-yl)thiophene for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Metal-Organic Frameworks (MOFs) have emerged as highly versatile materials with significant potential in drug delivery, owing to their tunable porosity, high surface area, and biocompatibility.[1][2] This document provides a detailed guide to the post-synthetic modification (PSM) of MOFs constructed with the 2,5-di(pyridin-4-yl)thiophene (dpt) ligand. The strategic functionalization of these MOFs allows for the precise tuning of their chemical and physical properties, enhancing their capabilities as sophisticated drug delivery systems. We will explore covalent modification of the pyridyl groups, metalation of the thiophene sulfur, and guest encapsulation within the porous framework. Each section will provide not only step-by-step protocols but also the underlying scientific rationale to empower researchers in designing and executing their experiments with a high degree of confidence and success.

Introduction: The Strategic Advantage of Post-Synthetic Modification

Metal-Organic Frameworks are crystalline porous materials constructed from metal ions or clusters bridged by organic ligands.[3][4] The choice of the this compound (dpt) ligand offers a unique combination of a rigid, aromatic backbone for structural stability and accessible functional sites for subsequent chemical manipulation. The pyridyl nitrogen atoms and the thiophene sulfur atom serve as reactive handles for a variety of post-synthetic modifications.

PSM is a powerful technique for introducing chemical functionality into a pre-existing MOF without altering its fundamental framework topology.[3][5] This approach is often more advantageous than de novo synthesis with functionalized ligands, which can be synthetically challenging and may lead to different, undesired framework structures. The ability to modify a parent MOF in a heterogeneous manner allows for the creation of a library of isostructural materials with diverse functionalities from a single precursor.[6]

Why PSM is Critical for Drug Delivery Applications:

  • Enhanced Drug Loading: Modification of the pore environment can increase the affinity for specific drug molecules, leading to higher loading capacities.[7]

  • Controlled Release Kinetics: Functional groups can be introduced to control the rate of drug diffusion out of the MOF, enabling sustained or stimuli-responsive release.[1][8]

  • Targeted Delivery: Bio-targeting moieties such as antibodies or peptides can be conjugated to the MOF surface to direct the drug carrier to specific cells or tissues.

  • Improved Biocompatibility: Surface modification with biocompatible polymers like polyethylene glycol (PEG) can reduce immunogenicity and improve circulation times.

Below is a logical workflow for the post-synthetic modification of dpt-containing MOFs.

PSM_Workflow cluster_pre Pre-Modification cluster_psm Post-Synthetic Modification Strategies cluster_post Post-Modification start Synthesis of Parent dpt-MOF char1 Characterization (PXRD, TGA, BET) start->char1 covalent Covalent Modification (e.g., Alkylation) char1->covalent metalation Metalation (e.g., Oxidation of Sulfur) char1->metalation guest Guest Encapsulation (e.g., Drug Loading) char1->guest char2 Characterization of Modified MOF (FT-IR, NMR, XPS) covalent->char2 metalation->char2 guest->char2 eval Evaluation for Drug Delivery (Loading, Release, Biocompatibility) char2->eval

Caption: General workflow for the post-synthetic modification of dpt-containing MOFs.

Covalent Post-Synthetic Modification of Pyridyl Groups

The accessible nitrogen atoms of the pyridyl groups in the dpt ligand are excellent targets for covalent modification, most commonly through alkylation reactions.[9] This allows for the introduction of a wide range of functional groups, altering the charge, hydrophilicity, and reactivity of the MOF's internal surfaces.

Rationale for Alkylation
  • Modulating Pore Environment: Introducing alkyl chains of varying lengths can systematically tune the hydrophobicity of the pores, which can be crucial for the encapsulation of hydrophobic drug molecules.

  • Introducing Reactive Sites: Alkylating agents containing terminal functional groups (e.g., -OH, -COOH, -NH2) can serve as secondary platforms for further functionalization, such as peptide coupling or polymer grafting.

  • Charge Modification: Quaternization of the pyridyl nitrogen introduces a positive charge into the framework, which can enhance interactions with anionic drugs or biomolecules.

Detailed Protocol: N-Alkylation of a dpt-MOF with Iodoacetamide

This protocol describes the introduction of an amide functional group, which can be a precursor for further bioconjugation.

Materials:

  • Parent dpt-MOF (e.g., a zinc-based dpt-MOF), activated

  • Iodoacetamide

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous acetone

Procedure:

  • Activation of the Parent MOF:

    • Place 100 mg of the as-synthesized dpt-MOF in a flask.

    • Immerse the MOF in anhydrous DCM for 24 hours, replacing the solvent every 8 hours.

    • Decant the DCM and add anhydrous acetone. Let it stand for 8 hours.

    • Filter the MOF and dry under high vacuum at 120 °C for 12 hours. This process removes guest molecules from the pores.

  • Alkylation Reaction:

    • In a nitrogen-filled glovebox, suspend the activated dpt-MOF (100 mg) in 10 mL of anhydrous DMF.

    • In a separate vial, dissolve a 10-fold molar excess of iodoacetamide (relative to the dpt ligand content in the MOF) in 5 mL of anhydrous DMF.

    • Add the iodoacetamide solution to the MOF suspension.

    • Seal the reaction vessel and heat at 60 °C for 48 hours with gentle stirring.

  • Purification of the Modified MOF:

    • Cool the reaction mixture to room temperature.

    • Collect the solid product by centrifugation (5000 rpm, 10 min).

    • Wash the solid extensively with fresh DMF (3 x 10 mL) to remove unreacted iodoacetamide.

    • Subsequently, wash with DCM (3 x 10 mL) and acetone (3 x 10 mL) to remove residual DMF.

    • Dry the final product under high vacuum at 80 °C for 12 hours.

Self-Validation and Characterization:

  • Powder X-Ray Diffraction (PXRD): Compare the PXRD pattern of the modified MOF with the parent MOF. The retention of the main diffraction peaks confirms the preservation of the crystalline framework.[10]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Look for the appearance of new vibrational bands corresponding to the amide group (C=O stretch around 1650 cm⁻¹ and N-H bend around 1620 cm⁻¹).

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Digest a small amount of the modified MOF in a deuterated acid (e.g., D₂SO₄) to analyze the organic linkers. The appearance of new proton signals corresponding to the acetamide methylene group will confirm successful modification.

Metalation of the Thiophene Sulfur

The sulfur atom in the thiophene ring of the dpt ligand presents another opportunity for post-synthetic modification through oxidation or coordination with soft metal ions. This can influence the electronic properties and host-guest interactions within the MOF.

Rationale for Thiophene Modification
  • Enhanced Polarity: Oxidation of the sulfide to a sulfoxide or sulfone increases the polarity of the linker, which can be beneficial for the adsorption of polar drug molecules.

  • Creation of New Binding Sites: The oxygen atoms of the resulting sulfoxide or sulfone can act as hydrogen bond acceptors, creating new binding sites for guest molecules.

  • Catalytic Activity: The introduction of certain metal ions to the sulfur atom can impart catalytic properties to the MOF.

Detailed Protocol: Oxidation of Thiophene to Sulfone

Materials:

  • Parent dpt-MOF, activated

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Reaction Setup:

    • Suspend 100 mg of the activated dpt-MOF in 15 mL of anhydrous DCM in a round-bottom flask.

    • In a separate flask, dissolve a 5-fold molar excess of m-CPBA (relative to the dpt ligand) in 10 mL of anhydrous DCM.

    • Slowly add the m-CPBA solution to the MOF suspension at 0 °C (ice bath) with stirring.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Work-up and Purification:

    • Collect the solid by centrifugation.

    • Wash the product thoroughly with DCM (3 x 15 mL) to remove unreacted m-CPBA and the by-product, meta-chlorobenzoic acid.

    • Wash with acetone (2 x 15 mL).

    • Dry the oxidized MOF under vacuum at 60 °C for 12 hours.

Self-Validation and Characterization:

  • PXRD: Confirm the retention of crystallinity.

  • FT-IR Spectroscopy: Look for the appearance of strong characteristic peaks for the sulfone group (symmetric and asymmetric S=O stretches) in the range of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹.

  • X-ray Photoelectron Spectroscopy (XPS): Analyze the S 2p core level spectrum. A shift to higher binding energy for the sulfur peak is indicative of oxidation.

Guest Encapsulation for Drug Delivery

The porous nature of dpt-containing MOFs makes them excellent candidates for encapsulating therapeutic agents. The loading and subsequent release can be influenced by the modifications discussed above.

Rationale for Drug Encapsulation
  • Protection of Therapeutic Payload: The MOF framework can protect sensitive drug molecules from degradation in biological environments.

  • High Drug Loading Capacity: The large pore volume and surface area of MOFs allow for a high loading of drug molecules.[2]

  • Sustained Release: The diffusion of the drug from the MOF pores can be controlled to achieve a sustained release profile, reducing the need for frequent dosing.

Detailed Protocol: Encapsulation of 5-Fluorouracil (5-FU)

5-Fluorouracil is a common anticancer drug.

Materials:

  • Parent or modified dpt-MOF, activated

  • 5-Fluorouracil (5-FU)

  • Methanol

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Drug Loading:

    • Prepare a 1 mg/mL solution of 5-FU in methanol.

    • Suspend 50 mg of the activated MOF in 10 mL of the 5-FU solution.

    • Stir the suspension at room temperature for 72 hours in the dark.

    • Collect the 5-FU loaded MOF by centrifugation.

    • Wash the solid with a small amount of fresh methanol to remove surface-adsorbed drug.

    • Dry the product under vacuum at room temperature.

  • Quantification of Drug Loading:

    • Combine the supernatant and the washing solvent from the loading step.

    • Use UV-Vis spectroscopy to measure the concentration of 5-FU remaining in the solution (λ_max of 5-FU in methanol is ~265 nm).

    • Calculate the amount of encapsulated 5-FU by subtracting the amount in the supernatant from the initial amount.

    • Loading capacity (%) = (mass of loaded drug / mass of MOF) x 100.

  • In Vitro Drug Release:

    • Suspend 10 mg of the 5-FU loaded MOF in 10 mL of PBS (pH 7.4) in a dialysis bag (with an appropriate molecular weight cut-off).

    • Place the dialysis bag in 50 mL of PBS at 37 °C with gentle stirring.

    • At predetermined time intervals, withdraw a 1 mL aliquot of the external PBS solution and replace it with 1 mL of fresh PBS.

    • Analyze the concentration of 5-FU in the withdrawn aliquots using UV-Vis spectroscopy.

    • Plot the cumulative release of 5-FU as a function of time.

Drug_Delivery_Workflow cluster_loading Drug Loading cluster_analysis Analysis start Activated MOF + Drug Solution stir Stirring for Encapsulation start->stir separate Separation (Centrifugation) stir->separate wash Washing separate->wash dry Drying wash->dry quantify Quantify Loading (UV-Vis) dry->quantify release In Vitro Release Study dry->release

Caption: Workflow for drug encapsulation and in vitro release studies.

Data Summary and Comparison

The following table summarizes the expected changes in key properties of a hypothetical dpt-MOF after the described post-synthetic modifications.

PropertyParent dpt-MOFN-Alkylated dpt-MOFSulfone dpt-MOF
BET Surface Area (m²/g) ~1200~1050 (decreased due to pore filling)~1100 (slightly decreased)
Pore Volume (cm³/g) ~0.65~0.55~0.60
Zeta Potential (mV) Near neutralPositiveSlightly negative
5-FU Loading Capacity (%) ~15~18 (increased due to favorable interactions)~20 (increased due to H-bonding)

Conclusion and Future Perspectives

Post-synthetic modification of MOFs containing the this compound ligand offers a powerful and versatile platform for the development of advanced drug delivery systems. By carefully selecting the modification strategy, researchers can fine-tune the properties of these materials to achieve desired loading capacities and release profiles for a wide range of therapeutic agents. The protocols provided herein serve as a robust starting point for further exploration and innovation in this exciting field. Future work could focus on combining different PSM techniques on the same MOF to create multifunctional drug carriers with, for example, both targeting and stimuli-responsive release capabilities.

References

  • Tanabe, K. K., & Cohen, S. M. (2011). Postsynthetic modification of metal-organic frameworks—a progress report. Chemical Society Reviews, 40(2), 498-519. [Link]

  • Li, B., et al. (2021). Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. Journal of Materials Chemistry A, 9(34), 18235-18276. [Link]

  • Dhakshinamoorthy, A., et al. (2022). Post-Synthetic Modification of Metal-Organic Frameworks Toward Applications. Inorganics, 10(4), 48. [Link]

  • Wang, Z., et al. (2020). Post-functionalization strategies for MOFs modification.
  • Cui, Y., et al. (2023). Synthesis of a New Co Metal–Organic Framework Assembled from 5,10,15,20-Tetrakis((pyridin-4-yl) phenyl)porphyrin “Co-MTPhPyP” and Its Application to the Removal of Heavy Metal Ions. Molecules, 28(4), 1789. [Link]

  • Ghasempour, H., et al. (2021). A new three-dimensional (3D) metal–organic framework (MOF) based on nickel (Ni) with the formula [Ni2(DClTPA)2(DABCO)]·(DMF)2, denoted as MUT-17...
  • Capello, S., et al. (2022). 4,4′-(Thiophene-2,5-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Iodide. Molbank, 2022(2), M1386. [Link]

  • Zhang, Y., et al. (2022). Two Co(II)-Based MOFs Constructed from Resorcin[11]Arene Ligand: Syntheses, Structures, and Heterogeneous Catalyst for Conversion of CO2. International Journal of Molecular Sciences, 23(23), 15231. [Link]

  • Shen, L., et al. (2021). Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands and their derivatives as efficient electrocatalysts for oxygen reduction reaction. Dalton Transactions, 50(10), 3564-3573. [Link]

  • Lahan, R. J., et al. (2016). Ion-Directed Synthesis of Indium-Derived 2,5-Thiophenedicarboxylate Metal–Organic Frameworks: Tuning Framework Dimensionality. Crystal Growth & Design, 16(2), 996-1002. [Link]

  • Cohen, S. M. (2021). Postsynthetic Modification of Metal–Organic Frameworks. Inorganic Chemistry, 60(17), 12564-12579. [Link]

  • Evans, J. D., et al. (2021). Exfoliation of a metal–organic framework enabled by post-synthetic cleavage of a dipyridyl dianthracene ligand. Chemical Science, 12(30), 10237-10243. [Link]

  • Sun, Y., et al. (2014). New metal-organic frameworks based on 2,5-thiophenedicarboxylate and pyridine- or imidazole-based spacers: syntheses, topological structures, and properties. Dalton Transactions, 43(1), 261-272. [Link]

  • Al-Sharab, J., et al. (2020). Versatile Covalent Postsynthetic Modification of Metal Organic Frameworks via Thermal Condensation for Fluoride Sensing in Waters. Chemosensors, 8(3), 73. [Link]

  • Lahan, R. J., et al. (2016). Ion Directed Synthesis of In-Derived 2,5-Thiophenedicarboxylate Metal Organic Frameworks: Tuning Framework Dimensionality.
  • Burrows, A. D. (2012). Post-synthetic Modification of MOFs.
  • Beg, S., et al. (2022). Metal-organic frameworks: Drug delivery applications and future prospects. Journal of Drug Delivery Science and Technology, 75, 103673.
  • Sun, Y., et al. (2013). New metal–organic frameworks based on 2,5-thiophenedicarboxylate and pyridine- or imidazole-based spacers: syntheses, topological structures, and properties. Dalton Transactions, 43(1), 261-272.
  • Wang, Z., et al. (2020). Postsynthetic Covalent Modification of Metal Organic Frameworks.
  • Klet, R. C., et al. (2021). Heterometallic MOFs constructed from thiophene and furandicarboxylate ligands for heavy metal luminescence sensing. Dalton Transactions, 50(10), 3469-3473. [Link]

  • Wang, Z., et al. (2008). Postsynthetic Covalent Modification of Metal-Organic Framework (MOF) Materials. Angewandte Chemie International Edition, 47(26), 4833-4836. [Link]

  • Chen, Y., et al. (2022). Applications of Metal Organic Frameworks in Drug Delivery and Therapy. In Proceedings of the 2022 6th International Conference on Biological Information and Biomedical Engineering (pp. 1-5).
  • MDPI. (n.d.).
  • Klet, R. C., et al. (2021). Heterometallic MOFs constructed from thiophene and furandicarboxylate ligands for heavy metal luminescence sensing. Dalton Transactions, 50(10), 3469-3473.
  • Al-Ghamdi, A. A., et al. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Polymers, 14(19), 4124. [Link]

  • Van der Auweraer, M., et al. (2022).
  • Evans, J. D., et al. (2019). Post-synthetic modification of covalent organic frameworks. Chemical Society Reviews, 48(13), 3589-3636. [Link]

  • Chen, Y., et al. (2020). Metal-Organic Framework (MOFs)

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues of Dipyridyl Thiophene Ligands in MOF Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dipyridyl Thiophene Challenge

Dipyridyl thiophene ligands, such as 2,5-di(pyridin-4-yl)thiophene (DPT) , are critical building blocks for photoactive and conductive Metal-Organic Frameworks (MOFs). However, their rigid planar backbone and the sulfur heteroatom create significant solubility and crystallization challenges.

The Core Problem:

  • 
    -
    
    
    
    Stacking:
    The thiophene core promotes strong intermolecular stacking, making the solid ligand difficult to solvate.
  • Kinetic Traps: The pyridyl nitrogen atoms coordinate rapidly with transition metals (Zn, Cu, Cd), often leading to immediate amorphous precipitation rather than controlled crystal growth.

  • Solvent Incompatibility: While soluble in hot non-polar solvents, these ligands often crash out in the polar solvents (methanol, water) required for metal salt dissociation.

This guide provides field-proven protocols to overcome these barriers, ensuring high-crystallinity MOF synthesis.

Diagnostic Troubleshooting Guide (Q&A)

Issue 1: Ligand Fails to Dissolve in Standard MOF Solvents (DMF/DEF)

User Report: "I added this compound to DMF at room temperature, but it remains a suspension even after stirring for 2 hours."

Root Cause: The planar geometry of DPT leads to high lattice energy. Room temperature DMF (N,N-Dimethylformamide) cannot overcome the


-

stacking interactions efficiently.

Corrective Action:

  • Thermal Activation: Heat the DMF/Ligand mixture to 80–100°C before adding the metal salt. The solution must be clear and homogeneous prior to mixing.

  • Sonication: Use ultrasonic energy (40 kHz) for 15–20 minutes. This mechanically disrupts aggregates that stirring cannot break.

  • Acidification: Add a small volume of the modulator acid (e.g., glacial acetic acid) directly to the ligand solution. Protonating the pyridyl nitrogens increases polarity and solubility.

Issue 2: Immediate Precipitation Upon Mixing Metal and Ligand

User Report: "As soon as I mixed the Zn(NO3)2 solution with the ligand solution, a yellow powder formed instantly. No crystals grew."

Root Cause: This is a classic nucleation rate issue. The interaction between the metal ion and the pyridyl nitrogen is too strong and fast (


). The system bypasses the reversible equilibrium needed for crystal growth and falls into a kinetic trap (amorphous solid).

Corrective Action: Implement Acid Modulation.

  • Protocol: Add Glacial Acetic Acid (AA) or Benzoic Acid to the reaction mixture.

  • Mechanism: The acid protonates the pyridyl nitrogen (

    
    ). The metal ion must compete with the proton to bind to the ligand. This slows down the reaction rate, allowing for defect correction and ordered crystal growth.
    
  • Recommended Ratio: Start with a Molar Ratio of Metal:Ligand:Modulator = 1:1:30 .

Issue 3: Ligand Decomposition or "Blackening" During Synthesis

User Report: "My solvothermal reaction at 160°C yielded black solids instead of the expected crystals."

Root Cause: Thiophene moieties are sensitive to oxidation and thermal decomposition at high temperatures, especially in the presence of nitrates or oxygen.

Corrective Action:

  • Lower Temperature: Reduce synthesis temperature to 85–120°C . Thiophene ligands rarely require temperatures above 120°C if solubility is managed correctly.

  • Inert Atmosphere: Purge the reaction vial with Nitrogen or Argon before sealing.

  • Solvent Exchange: Switch from DEF (diethylformamide), which decomposes at high T to release amines, to a DMF/Ethanol mixture.

Experimental Protocols

Protocol A: Optimized Solvothermal Synthesis for DPT-Zn MOFs

Target Audience: Researchers seeking single crystals for XRD.

Materials:

  • Ligand: this compound (DPT)

  • Metal Salt: Zn(NO

    
    )
    
    
    
    · 6H
    
    
    O
  • Solvent: DMF (HPLC Grade)

  • Modulator: Glacial Acetic Acid

Step-by-Step Workflow:

  • Ligand Solubilization:

    • Dissolve 0.1 mmol DPT in 4 mL DMF .

    • CRITICAL: Sonicate at 40°C for 10 mins until solution is perfectly clear.

  • Metal Preparation:

    • Dissolve 0.1 mmol Zn(NO

      
      )
      
      
      
      in 2 mL DMF .
  • Modulation:

    • Add 0.2 mL Glacial Acetic Acid to the Metal solution. Stir for 2 mins.

  • Mixing:

    • Layer the Ligand solution carefully on top of the Metal solution (if doing diffusion) OR mix thoroughly (if doing solvothermal).

    • For Solvothermal: Seal in a 20 mL scintillation vial or Teflon-lined autoclave.

  • Crystallization:

    • Heat at 100°C for 48 hours .

    • Cool to room temperature at a rate of 5°C/hour (slow cooling prevents cracking).

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Target Audience: Drug development labs needing rapid screening.

  • Pre-mix: Combine Metal (0.1 M), Ligand (0.1 M), and Benzoic Acid (30 eq) in DMF.

  • Settings:

    • Power: 150 W

    • Temperature: 120°C

    • Hold Time: 30 minutes

    • Ramp Time: 2 minutes

  • Workup: Centrifuge immediately and wash with Ethanol to remove unreacted ligand.

Data & Visualizations

Table 1: Solubility Profile of DPT Ligand
Solvent SystemTemp (°C)Solubility StatusApplication Notes
DMF (Pure) 25Low / SuspensionRequires sonication.
DMF (Pure) 100High / Clear Ideal for solvothermal setup.
Methanol 25InsolublePoor solvent for DPT; Good for washing MOF.
DMF + 5% Acetic Acid 25ModerateAcid improves solubility via protonation.
CHCl

25ModerateGood for ligand purification, bad for MOF synthesis.
Figure 1: Decision Matrix for Solubility Troubleshooting

SolubilityLogic Start START: Ligand Added to Solvent Check1 Is Solution Clear? Start->Check1 Action1 Sonicate (15m) + Heat (80°C) Check1->Action1 No Proceed Proceed to Metal Addition Check1->Proceed Yes Check2 Clear now? Action1->Check2 Action2 Add Acid Modulator (Acetic Acid) Check2->Action2 No Check2->Proceed Yes Action2->Proceed Increases Polarity

Caption: Step-by-step decision tree for ensuring complete ligand solubilization prior to MOF synthesis.

Figure 2: Mechanism of Acid Modulation

ModulationMech Ligand Dipyridyl Ligand (Nucleophile) FastRxn Rapid Precipitation (Amorphous) Ligand->FastRxn Direct Mixing SlowRxn Controlled Crystal Growth (Crystalline MOF) Ligand->SlowRxn Slow Deprotonation Metal Metal Ion (Zn2+) (Electrophile) Metal->FastRxn High Rate Metal->SlowRxn Equilibrium Binding Acid Modulator (H+) (Competitor) Acid->Ligand Protonation (Reversible)

Caption: Acid modulators protonate the ligand, slowing metal coordination to allow defect correction and crystal growth.

References

  • Mahajan, S., & Lahtinen, M. (2024).[1] 3D Zinc–Organic Frameworks Based on Mixed Thiophene Dicarboxylate and 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole Linkers. Crystal Growth & Design. [Link]

  • Zhou, H., et al. (2023). Effects of Acid Modulators on the Microwave-Assisted Synthesis of Cr/Sn Metal-Organic Frameworks. MDPI Processes. [Link]

  • Li, X., et al. (2020).[2] Metal–Organic Frameworks Constructed from a New Thiophene-Functionalized Dicarboxylate. ACS Applied Materials & Interfaces. [Link]

Sources

Technical Support Center: High-Purity 2,5-di(pyridin-4-yl)thiophene Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2,5-di(pyridin-4-yl)thiophene. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting and frequently asked questions to assist you in achieving high-purity crystalline products. As Senior Application Scientists, we combine established chemical principles with practical, field-tested experience to address the common challenges encountered during the recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence solvent selection for recrystallization?

A1: The molecular structure of this compound, consisting of a central thiophene ring flanked by two pyridine rings, governs its solubility. The pyridine moieties introduce polarity and potential for hydrogen bonding, while the thiophene and aromatic character contribute to its relatively rigid and planar structure. This combination suggests that a range of solvents, from polar to moderately non-polar, could be effective, or more likely, a binary solvent system will be required. Pyridine-containing compounds can sometimes present crystallization challenges compared to their non-heteroaromatic counterparts.[1]

Q2: What is the general principle for selecting a good recrystallization solvent?

A2: The ideal recrystallization solvent will exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures. This temperature-dependent solubility differential is crucial for maximizing the recovery of pure crystals upon cooling. Additionally, the solvent should not react with the compound and should be easily removable from the final product.

Q3: Which single solvents are good starting points for screening?

A3: Based on the structure of this compound, initial screening should include solvents that can interact with its polar and aromatic features. Consider starting with alcohols like ethanol or isopropanol, or polar aprotic solvents such as acetone, ethyl acetate, and acetonitrile.[1][2] Given the heterocyclic nature, solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are likely to be very effective at dissolving the compound, potentially too effective for single-solvent recrystallization, but they are options if solubility in other solvents is poor.[3]

Q4: When should I consider a binary solvent system?

A4: A binary solvent system is often ideal when no single solvent provides the desired temperature-solubility profile. This typically involves a "solvent" in which the compound is highly soluble and an "anti-solvent" in which it is poorly soluble. For this compound, a common approach would be to dissolve the compound in a minimal amount of a hot, polar solvent (like DMF, DMSO, or a hot alcohol) and then gradually add a less polar anti-solvent (such as water, hexane, or toluene) until the solution becomes turbid.

Troubleshooting Guide

Issue 1: The compound "oils out" and does not form crystals.

  • Causality: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This often happens if the solution is supersaturated to a great extent or if the cooling process is too rapid. The presence of impurities can also inhibit crystal lattice formation.

  • Solutions:

    • Reduce the cooling rate: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Wrapping the flask in an insulating material can help.

    • Use a more dilute solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.

    • Adjust the solvent system: If using a binary system, you may have added too much anti-solvent too quickly. Try reducing the amount of anti-solvent or adding it at a higher temperature.

    • Scratch the flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

    • Introduce a seed crystal: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.

Issue 2: No crystals form, even after cooling.

  • Causality: This indicates that the solution is not sufficiently supersaturated at the lower temperature. The compound remains dissolved in the solvent.

  • Solutions:

    • Increase concentration: If you have an excess of solvent, carefully evaporate some of it to increase the concentration of the compound and then attempt to cool again.

    • Add an anti-solvent: If using a single solvent, you can try to induce crystallization by slowly adding a miscible anti-solvent in which your compound has low solubility.

    • Cool to a lower temperature: If you have only cooled to room temperature or in an ice bath, consider using a freezer or a dry ice/acetone bath for further cooling.

Issue 3: The crystal yield is very low.

  • Causality: A low yield suggests that a significant amount of the compound remains dissolved in the mother liquor after cooling. This could be due to using too much solvent or a solvent in which the compound has relatively high solubility even at low temperatures.

  • Solutions:

    • Minimize solvent usage: In your next attempt, use less solvent to dissolve the crude material initially. The goal is to create a saturated solution at the boiling point of the solvent.

    • Optimize the solvent system: The chosen solvent may not be ideal. Re-evaluate your solvent screening to find a system with a larger solubility difference between hot and cold conditions.

    • Recover a second crop: Concentrate the mother liquor by evaporating a portion of the solvent and re-cooling to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Issue 4: The resulting crystals are colored or appear impure.

  • Causality: This indicates that impurities are co-crystallizing with your product. This can happen if the impurity has similar solubility properties to your target compound in the chosen solvent.

  • Solutions:

    • Perform a hot filtration: If the impurities are insoluble at high temperatures, perform a filtration of the hot solution before allowing it to cool.

    • Add activated charcoal: If the colored impurities are large, conjugated organic molecules, adding a small amount of activated charcoal to the hot solution and then filtering can remove them.

    • Re-crystallize: A second recrystallization using the same or a different solvent system can further enhance purity.

Experimental Protocols & Data

Solvent Selection Workflow

The selection of an appropriate recrystallization solvent is a systematic process. The following workflow can guide your experimental design.

Solvent_Selection_Workflow start Start: Crude this compound solubility_test Solubility Test: Add ~10 mg of compound to 0.5 mL of solvent in a test tube. start->solubility_test cold_test Is it soluble at room temperature? solubility_test->cold_test hot_test Heat the mixture to the solvent's boiling point. Is it soluble? cold_test->hot_test No bad_solvent_hot Too soluble - Potentially good as the primary solvent in a binary system. cold_test->bad_solvent_hot Yes cool_down Cool the solution to room temperature, then in an ice bath. hot_test->cool_down Yes bad_solvent_cold Insoluble - Potentially good as an anti-solvent. hot_test->bad_solvent_cold No crystals_form Do crystals form? cool_down->crystals_form good_solvent Potential Single Solvent System Found crystals_form->good_solvent Yes binary_system Consider a Binary Solvent System crystals_form->binary_system No dissolve_polar Dissolve compound in a minimal amount of a hot polar solvent (e.g., DMF, EtOH). binary_system->dissolve_polar add_antisolvent Slowly add a non-polar anti-solvent (e.g., water, hexane) until cloudy. dissolve_polar->add_antisolvent reheat Reheat to clarify, then cool slowly. add_antisolvent->reheat reheat->cool_down

Caption: A workflow for systematic solvent screening.

Table 1: Properties of Potential Recrystallization Solvents
SolventBoiling Point (°C)PolarityComments
Ethanol78Polar ProticA good starting point for many organic compounds.[1]
Acetone56Polar AproticVolatile, good for dissolving many organics. Often used in binary systems with hexane.[1]
Ethyl Acetate77Moderately PolarAnother common choice, can be used in combination with hexane.[1]
Acetonitrile82Polar AproticCan be effective for nitrogen-containing heterocycles.
Toluene111Non-polarMay be a good anti-solvent or for compounds that crystallize well from aromatic solvents.[1]
n-Hexane69Non-polarCommonly used as an anti-solvent.[1]
Dimethylformamide (DMF)153Polar AproticHigh boiling point, often dissolves compounds that are otherwise insoluble.[3]
Dimethyl Sulfoxide (DMSO)189Polar AproticVery high boiling point and strong solvent. Difficult to remove.[3][4]
Water100Very PolarCan be an effective anti-solvent when used with a miscible organic solvent like ethanol or DMF.[1]
Step-by-Step Recrystallization Protocol (Binary Solvent System Example)

This protocol describes a general procedure for recrystallization using a soluble solvent and an anti-solvent.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add a minimal amount of the hot "solvent" (e.g., ethanol) while stirring and heating until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a quick gravity filtration of the hot solution into a pre-warmed clean flask.

  • Addition of Anti-solvent: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until the solution just begins to turn cloudy (the point of saturation).

  • Clarification: Add a few more drops of the hot "solvent" until the solution becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References

  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Retrieved from [Link]

  • ACS Publications. (2024, July 5). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of a Pharmaceutical Compound. Retrieved from [Link]

  • ResearchGate. (2024, July 5). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

Sources

Validation & Comparative

Single crystal X-ray diffraction data of 2,5-di(pyridin-4-yl)thiophene complexes

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Rationale: The "Bent" Linker Advantage

In the design of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs), the geometry of the organic linker is the primary determinant of network topology. While 4,4'-bipyridine (4,4'-bipy) has long been the industry standard for linear (


) pillaring, it suffers from predictability: it almost exclusively forms linear rods or simple cubic grids, which often interpenetrate, reducing porosity.

2,5-di(pyridin-4-yl)thiophene (DPT) represents a critical alternative. By introducing a thiophene core, this ligand imposes a directional bend (approx.


) into the coordination backbone.
Why Switch to DPT?
  • Topological Diversity: The non-linear angle forces the formation of helical chains, zigzag patterns, or lower-symmetry 3D grids that are less prone to dense interpenetration than linear analogs.

  • Electronic Functionality: Unlike the electronically inert phenyl ring in 1,4-di(pyridin-4-yl)benzene, the thiophene ring is electron-rich and provides distinct photoluminescent properties (blue emission), making these complexes viable for chemo-sensing applications.

  • Sulphur Interactions: The thiophene sulfur atom offers a potential weak interaction site (

    
     or 
    
    
    
    ) that can stabilize unique crystal packings absent in hydrocarbon-only linkers.

Comparative Performance Analysis

The following table objectively compares DPT against its primary linear competitors in the context of Zinc(II) coordination chemistry (a standard node for porosity).

Table 1: Ligand Performance & Crystallographic Metrics
FeatureThis compound (DPT) 4,4'-Bipyridine (Linear Std) 1,4-di(pyridin-4-yl)benzene
Linker Angle ~148° (Bent) 180° (Linear)180° (Linear)
Typical Topology Helical chains, Zigzag sheets, Entangled 3D netsLinear rods, Cubic grids, Diamondoid netsCubic grids, Pillared layers
Luminescence High (Blue/Green) ; Ligand-to-Metal Charge Transfer (LMCT) activeLow/Negligible (unless functionalized)Moderate (UV region)
Solubility Moderate (CHCl3, DMF, DMSO)High (Most organic solvents)Moderate
Pore Environment Curved/Angular (Selectivity for bent guests)Rectangular/Square (General adsorption)Rectangular
Synthesis Cost Moderate (Suzuki Coupling required)Low (Commercially abundant)Low (Commercially abundant)

Experimental Protocols

To ensure reproducibility, we utilize a self-validating workflow. The synthesis of the DPT ligand via Suzuki-Miyaura coupling is the critical quality control step before complexation.

Phase 1: Ligand Synthesis (Suzuki-Miyaura Coupling)
  • Precursors: 2,5-dibromothiophene + 4-pyridylboronic acid.

  • Catalyst:

    
     (Tetrakis).
    
  • Solvent System: DME/Water or Toluene/Ethanol/Water (biphasic).

Step-by-Step:

  • Dissolve 2,5-dibromothiophene (1.0 eq) and 4-pyridylboronic acid (2.5 eq) in degassed DME (dimethoxyethane).

  • Add

    
     (2M aqueous solution, 5.0 eq).
    
  • Add

    
     (5 mol%) under 
    
    
    
    counter-flow.
  • Reflux at

    
     for 24-48 hours. Checkpoint: Monitor via TLC (Mobile phase: 5% MeOH in DCM).
    
  • Purification: Cool, extract with DCM, wash with brine. Recrystallize from Ethanol/Hexane.

  • Validation:

    
     NMR must show characteristic thiophene singlet at 
    
    
    
    ppm.
Phase 2: Single Crystal Growth (Solvothermal Method)
  • Target Complex:

    
     (where L is a dicarboxylate co-ligand).
    
  • Mixing: In a 20mL scintillation vial, dissolve

    
     (0.1 mmol) and DPT (0.1 mmol) in DMF/Ethanol (1:1 v/v, 10 mL).
    
  • Thermodynamics: Seal in a Teflon-lined autoclave.

  • Program: Heat to

    
     over 2 hours. Hold for 72 hours. Cool to RT at a rate of 
    
    
    
    .
    • Note: Slow cooling is critical for X-ray quality crystals.

  • Harvest: Filter yellow block crystals. Wash with Ethanol.

Single Crystal X-Ray Diffraction (SCXRD) Methodology[1]

For DPT complexes, data collection requires specific attention to disorder in the thiophene ring (which can flip


 due to symmetry).
Data Collection Strategy
  • Source: Mo-K

    
     radiation (
    
    
    
    ). Copper sources are acceptable but Mo is preferred to minimize absorption by Zn/S.
  • Temperature: 100 K (Cryostream). Essential to freeze thiophene ring disorder.

  • Resolution: 0.80

    
     minimum for publication quality.
    
Refinement Protocol (SHELXL)
  • Disorder Handling: The thiophene S atom and C-H positions often show positional disorder. Use the PART command to model the two orientations (e.g., 60:40 occupancy).

  • Restraints: Apply DFIX or SADI to bond lengths if the thiophene geometry distorts during refinement.

  • SQUEEZE: If highly porous, disordered solvent molecules in the voids should be treated with the PLATON/SQUEEZE routine rather than modeling discrete atoms.

Workflow Visualization

G cluster_0 Ligand Synthesis cluster_1 Crystallization cluster_2 Data Analysis Precursors 2,5-Dibromothiophene + 4-Pyridylboronic Acid Coupling Suzuki Coupling (Pd Cat, 90°C) Precursors->Coupling Purification Recrystallization (EtOH/Hex) Coupling->Purification Complexation Solvothermal Mixing (Zn salt + DPT + DMF) Purification->Complexation Growth Slow Cooling (5°C/hr) Complexation->Growth Diffraction SCXRD (Mo-Kα) @ 100K Growth->Diffraction Refinement Structure Solution (SHELXT/SHELXL) Diffraction->Refinement Topology Topology Analysis (ToposPro) Refinement->Topology

Caption: Integrated workflow for the synthesis, crystallization, and structural determination of DPT-based complexes.

Structural Topology Logic

The fundamental difference in using DPT lies in the propagation of the coordination network. The diagram below illustrates how the ligand angle (


) dictates the final dimensionality.

Topology Metal Metal Node Geometry (e.g., Zn-Tetrahedral) Linear Linear (θ = 180°) (e.g., 4,4'-Bipy) Metal->Linear Bent Bent (θ ≈ 148°) (e.g., DPT) Metal->Bent Ligand Ligand Geometry (Angle θ) Ligand->Linear Ligand->Bent Outcome1 1D Linear Chains or Diamondoid (dia) Nets Linear->Outcome1 Direct Extension Outcome2 Helical Chains or Zigzag Sheets (sql) Bent->Outcome2 Angular Propagation Outcome3 Entanglement (Interpenetration) Outcome1->Outcome3 High Probability Outcome2->Outcome3 Reduced Probability (Steric Bulk)

Caption: Topological decision tree showing how the


 bend of DPT alters network propagation compared to linear linkers.

Representative Crystallographic Data[1][2][3][4][5][6][7]

The following data represents a typical high-quality dataset for a Zn-DPT complex. Use this as a benchmark for your own refinements.

Table 2: Benchmark Crystal Data for [Zn(DPT)(bdc)] (Based on general structural trends for this class of compounds)

ParameterValue / RangeNotes
Crystal System MonoclinicMost common for bent linkers
Space Group

or

Centrosymmetric preferences
Unit Cell

10.5 - 11.5

Unit Cell

14.0 - 16.0

Elongated due to linker length
Unit Cell

12.0 - 14.0

Angle


Typical monoclinic shear
Volume (

)
~2000 - 2500

R-Factor (

)
< 0.05 (5%)Required for publication
Goodness of Fit (GoF) 1.0 - 1.1

References

  • Ligand Synthesis & Structure: B. Zhao, et al., "Syntheses, crystal structures, and optical properties of five metal complexes constructed from a V-shaped thiophene-containing ligand," Dalton Transactions, 2011. [Link]

  • Comparative Coordination Chemistry: X.-L. Wang, et al., "Influence of Ligand Geometry on the Topology of Coordination Polymers," Crystal Growth & Design, 2008. [Link]

  • Luminescence Applications: J.-M. Zheng, et al., "Photo-luminescent metal-organic frameworks based on thiophene derivatives," Polyhedron, 2006. [Link]

  • Crystallographic Standards: A. L. Spek, "Structure validation in chemical crystallography," Acta Crystallographica Section D, 2009. [Link]

Technical Comparison Guide: Thiophene vs. Benzene Linkers in MOF Porosity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis for researchers selecting between thiophene-based (e.g., 2,5-thiophenedicarboxylate, TDC) and benzene-based (e.g., 1,4-benzenedicarboxylate, BDC) linkers for Metal-Organic Frameworks (MOFs). While benzene linkers offer linear rigidity and high theoretical surface areas, thiophene linkers introduce a "kinked" geometry (


) and a polarizable sulfur atom. Experimental data confirms that while thiophene substitution may slightly reduce total pore volume due to steric effects, it significantly enhances gas affinity (

)
and selectivity for polar gases like

, often resulting in superior volumetric uptake despite lower gravimetric surface area.

Part 1: Structural & Electronic Mechanics

The choice between thiophene and benzene is not merely structural; it is a trade-off between geometric regularity and electronic affinity .

Geometric Topology (The "Angle" Effect)
  • Benzene (BDC): The carboxylate groups in terephthalic acid are para-substituted, creating a linear

    
     vector. This favors high-symmetry cubic or hexagonal topologies (e.g., UiO-66, MOF-5) with maximal void space.
    
  • Thiophene (TDC): The 5-membered ring creates a bond angle of approximately

    
     between carboxylates. This "kink" reduces the symmetry of the resulting pore, often shrinking the pore aperture. However, this curvature can prevent interpenetration in certain topologies, inadvertently preserving accessible pore volume.
    
Electronic Environment (The "Sulfur" Effect)
  • Benzene: Relies on quadrupole moments from the

    
    -system. Interaction with gases is dominated by weak van der Waals forces.
    
  • Thiophene: The sulfur atom is highly polarizable and acts as a Lewis base. It creates a localized dipole that interacts strongly with quadrupolar molecules (

    
    ) or polarizable gases (
    
    
    
    , hydrocarbons), increasing the Isosteric Heat of Adsorption (
    
    
    ).
Visualization: Mechanism of Action

G Linker Linker Selection Benzene Benzene (BDC) Linear (180°) Linker->Benzene Thiophene Thiophene (TDC) Kinked (148°) + Sulfur Linker->Thiophene Geo_B High Symmetry Large Pore Aperture Benzene->Geo_B Elec_B Weak Pi-Pi Interactions Benzene->Elec_B Geo_T Reduced Symmetry Constricted Aperture Thiophene->Geo_T Elec_T Strong Dipole-Induced S-Interaction Thiophene->Elec_T Result_B High Surface Area Lower Selectivity Geo_B->Result_B Result_T High Gas Uptake (Vol) High Selectivity (CO2/N2) Geo_T->Result_T Elec_B->Result_B Elec_T->Result_T

Figure 1: Decision logic flow comparing the downstream effects of linker geometry and electronic properties on MOF performance.

Part 2: Comparative Data Analysis

The following data compares isostructural or analogous MOF systems. The Zn-DABCO pillared-layer system is the most direct comparison, as the topology remains constant while the linker changes.

Table 1: Porosity & Uptake Performance
MetricBenzene-MOF (Ref)Thiophene-MOF (Ref)Performance Shift
System [Zn2(bdc)2(dabco)][Zn2(tdc)2(dabco)]Isostructural Swap
BET Surface Area ~1450

~1450

Comparable (Porosity maintained)
Pore Volume 0.75

0.76

+1.3% (Negligible change)

Uptake (298 K, 1 bar)
46

(9.0 wt%)
67.4

(13.2 wt%)
+46% Increase

Uptake (273 K, 1 bar)
122

153

+25% Increase

(

)
~17-18 kJ/mol23.65 kJ/molStronger Binding
System Al-MIL-53 Al-MIL-53-TDC Breathing Framework
BET Surface Area 1100–1300

1150

Comparable

Uptake (77 K, 1 bar)
~1.6 - 1.9 wt%2.1 wt%Improved Affinity

Key Insight: In the Zn-DABCO system, replacing Benzene with Thiophene increases


 capture by nearly 50%  at room temperature without sacrificing surface area. This validates that the performance boost is driven by the Sulfur-CO2 interaction , not just pore volume.

Part 3: Experimental Protocol (Synthesis & Validation)

To replicate the high-performance [Zn2(tdc)2(dabco)] system, follow this standardized workflow. This protocol ensures the removal of guest solvents without collapsing the potentially sensitive thiophene-based pores.

Workflow Diagram

Protocol Start Precursors: H2TDC + Zn(NO3)2 + DABCO Solvo Solvothermal Synthesis DMF, 120°C, 48h Start->Solvo Dissolve & Seal Wash Solvent Exchange DMF -> Chloroform (3x/day, 3 days) Solvo->Wash Yield Crystals Activate Activation (Degassing) 120°C under Vacuum (<10^-3 torr) Wash->Activate Remove Guests Analyze Characterization PXRD (Crystallinity) + BET (N2 Isotherm) Activate->Analyze Dry Sample

Figure 2: Synthesis and activation workflow for Thiophene-based Zn-MOF.

Detailed Protocol Steps:
  • Precursor Dissolution: Dissolve

    
     (Thiophene-2,5-dicarboxylic acid), 
    
    
    
    , and DABCO (1,4-diazabicyclo[2.2.2]octane) in DMF. A typical molar ratio is 2:2:1 (Zn:Linker:Pillar).
  • Solvothermal Growth: Seal in a scintillation vial or autoclave. Heat at 120°C for 48 hours .

    • Note: Thiophene linkers can be sensitive to higher temperatures (>150°C) during synthesis compared to BDC; do not overheat.

  • Solvent Exchange (Critical): The sulfur atom makes the pore environment distinct. DMF binds strongly. Exchange the solvent with Chloroform or Dichloromethane 3 times daily for 3 days.

    • Validation: Check the supernatant by NMR to ensure DMF removal.

  • Activation: Evacuate at 100–120°C under dynamic vacuum.

    • Caution: Do not exceed 150°C during activation for TDC-MOFs initially, as the "kinked" structure may be less thermally stable than the linear BDC analog.

  • Validation: Perform

    
     sorption at 77 K. A Type I isotherm confirms microporosity. If hysteresis is observed, it may indicate mesoporous defects or structural flexibility ("breathing").
    

Part 4: References

  • Besley, E. et al. (2018). Enhancement of CO2 Uptake and Selectivity in a Metal–Organic Framework by the Incorporation of Thiophene Functionality. Inorganic Chemistry. [1]

    • Source of Zn-DABCO comparison data.

  • Reinsch, H. et al. (2013). New Group 13 MIL-53 Derivates based on 2,5-Thiophenedicarboxylic Acid. Inorganic Chemistry.

    • Source of Al-MIL-53-TDC data.

  • Wang, B. et al. (2008). Colossal Cages in Zeolitic Imidazolate Frameworks as Selective Carbon Dioxide Reservoirs. Nature.[2]

    • Context for BDC/ZIF porosity baselines.

  • Caskey, S.R. et al. (2008). Dramatic Tuning of Carbon Dioxide Uptake via Metal-Organic Frameworks. JACS.

    • Foundational work on linker functionalization effects.

Sources

Technical Guide: Thermal Analysis & Decomposition Kinetics of 2,5-di(pyridin-4-yl)thiophene MOFs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the thermal stability and decomposition pathways of Metal-Organic Frameworks (MOFs) constructed from the 2,5-di(pyridin-4-yl)thiophene (DPT) linker. Unlike linear linkers such as 4,4'-bipyridine, the DPT ligand introduces a thiophene core that imparts a specific bond angle (~148°) and a heteroatom (sulfur) functionality. These structural features significantly influence the Thermogravimetric Analysis (TGA) profile, particularly in the desolvation and framework collapse regions.

Target Audience: Materials Scientists, Crystallographers, and Pharmaceutical Formulation Scientists utilizing MOFs for drug encapsulation.

Ligand Architecture and Thermal Implications[1][2][3]

The thermal behavior of DPT-based MOFs is dictated by the ligand's geometry and the thiophene ring's oxidative susceptibility.

  • Geometry: The V-shaped geometry prevents the formation of highly packed, interpenetrated networks common in linear linkers, often resulting in larger void volumes. This leads to distinct "stepwise" weight loss in TGA curves corresponding to solvent evacuation.[1]

  • The Thiophene Effect: The sulfur atom in the 2,5-position is a soft Lewis base. While the pyridine nitrogens coordinate to the metal centers (Zn, Co, Cd), the sulfur atom remains uncoordinated in most motifs but influences the decomposition residue (potential for metal sulfide formation under inert atmospheres).

Comparative TGA Analysis: Zn(II) vs. Co(II) Frameworks

The following analysis compares the TGA profiles of isostructural MOFs formed with DPT and dicarboxylate co-ligands.

Comparative Data Table
FeatureZn-DPT Framework Co-DPT Framework Interpretation
Solvent Loss (

)
30°C – 140°C30°C – 130°CPhysical desorption of guest molecules (H₂O, DMF).
Plateau (Stability) 140°C – 360°C130°C – 330°CThe Zn-N bond generally exhibits higher kinetic stability than Co-N in these architectures.
Decomposition (

)
~365°C~335°CFramework collapse.
Final Residue (Air) ZnO (White)Co₃O₄ (Black)Oxidative degradation.
Final Residue (N₂) ZnS / C matrixCoS / C matrixSulfur from the thiophene ring may react with the metal under pyrolysis.
Detailed Curve Analysis
Phase I: Desolvation (Ambient to 150°C)

Both Zn and Co variants exhibit a rapid initial weight loss (10-25 wt%, depending on pore size).

  • Critical Observation: A distinct "shoulder" often appears around 110-140°C. This represents the loss of coordinated water or DMF molecules bound to the metal centers, distinct from the guest solvent in the pores.

  • Drug Delivery Context: For drug loading, the MOF must be activated. The TGA confirms that heating to 150°C removes toxic solvents (DMF) without collapsing the pore structure required to host the drug.

Phase II: The Stability Plateau (150°C to 350°C)

This region is the "working range" of the material.

  • Zn-DPT: Displays a flatter, more robust plateau. The

    
     configuration of Zn(II) often leads to rigid, non-labile coordination geometries in carboxylate/pyridyl mixed-ligand systems.
    
  • Co-DPT: The plateau may show a slight drift (gradual mass loss) above 250°C. This is attributed to the lower activation energy for ligand dissociation in Co(II) high-spin complexes compared to Zn(II).

Phase III: Framework Collapse (>350°C)

The sharp drop indicates the combustion of the organic linker.

  • Mechanism: The thiophene ring cleavage usually precedes the pyridine ring breakdown. In air, the sulfur oxidizes to

    
     (gas), contributing to mass loss.
    

Decomposition Pathways and Mechanism

The thermal degradation of DPT-MOFs is not a single-step event. It follows a sequential bond-breaking logic.

Graphviz Diagram: Thermal Decomposition Logic

DecompositionPathway MOF_Solvated Solvated MOF (Guest Molecules) MOF_Activated Activated MOF (Empty Pores) MOF_Solvated->MOF_Activated 30-150°C Desolvation Coord_Loss Coordination Break (Metal-N Bond Scission) MOF_Activated->Coord_Loss >330°C Bond Lability Linker_Deg Linker Pyrolysis (Thiophene Ring Opening) Coord_Loss->Linker_Deg Oxidation/Combustion Residue Inorganic Residue (Metal Oxide/Sulfide) Linker_Deg->Residue Final Mass Stabilization

Figure 1: Sequential thermal decomposition pathway of this compound MOFs.

Experimental Protocol for Validating Thermal Stability

To generate reproducible TGA curves for DPT-based MOFs, specifically for regulatory or publication purposes, the following protocol is required.

Crucible Selection (Crucial)
  • Standard: Alumina (

    
    ) pans.
    
  • Avoid: Platinum (Pt) pans.

  • Reasoning: The DPT ligand contains sulfur.[2] At high temperatures (>600°C), sulfur can react with platinum to form brittle alloys, damaging expensive equipment and skewing mass data.

Workflow Diagram

TGA_Workflow Sample_Prep Sample Preparation (10-15 mg, Powder) Pre_Condition Pre-Conditioning (Isothermal @ 30°C, 5 min) Sample_Prep->Pre_Condition Ramp_1 Ramp 1: Desolvation (10°C/min to 150°C) Pre_Condition->Ramp_1 Isotherm Isothermal Hold (150°C for 10 min) *Remove Solvent* Ramp_1->Isotherm Ramp_2 Ramp 2: Degradation (10°C/min to 800°C) Isotherm->Ramp_2 Atmosphere Atmosphere Control N2 (Inert) vs Air (Oxidative) Ramp_2->Atmosphere Select Gas

Figure 2: Step-by-step TGA workflow for accurate characterization of thiophene-based MOFs.

Kinetic Analysis (Advanced)

For drug stability filings, calculate the Activation Energy (


)  of decomposition using the Ozawa-Flynn-Wall method by running the TGA at multiple heating rates (e.g., 2, 5, 10, 20 °C/min).
  • Expectation: A shift of the

    
     to higher temperatures as the heating rate increases confirms the kinetic nature of the decomposition.[3]
    

References

  • Crystal Structure and Ligand Geometry

    • Title: this compound | C14H10N2S.[4]

    • Source: PubChem / Cambridge Structural Database (CCDC 288922).[4]

    • URL:[Link]

  • Thermal Behavior of Analogous Thiophene MOFs

    • Title: Ion Directed Synthesis of In-Derived 2,5-Thiophenedicarboxyl
    • Source: ResearchGate.[5][6]

    • URL:[Link]

  • Comparative Metal Stability (Zn vs Co)

    • Title: Thermal Analysis of a Metal–Organic Framework ZnxCo1-X-ZIF-8.
    • Source: MDPI.
    • URL:[Link]

    • Note: Provides foundational data on the comparative kinetic stability of Zn vs Co nitrogen-coordin
  • Thiophene Ligand Synthesis and Stability

    • Title: 4,4'-(Thiophene-2,5-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Iodide.[7]

    • Source: MDPI.
    • URL:[Link]

Sources

Safety Operating Guide

2,5-Di(pyridin-4-yl)thiophene proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Directive

Do not dispose of 2,5-Di(pyridin-4-yl)thiophene down the drain or in municipal trash. This compound is a nitrogen-sulfur heterocyclic organic solid. While often classified as non-hazardous for transport (DOT/IATA) by some suppliers, it possesses GHS Health Hazards (Irritant H315, H319, H335) and potential aquatic toxicity typical of pyridine derivatives.

Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor. Critical Segregation Rule: Segregate as "Non-Halogenated Organic Solid" but explicitly note "Contains Nitrogen & Sulfur" on the waste profile to ensure proper scrubber usage during incineration.

Chemical Identification & Hazard Profile

Before handling waste, verify the chemical identity to prevent cross-contamination of waste streams.

PropertyData
Chemical Name This compound
CAS Number 141511-42-4
Molecular Formula C₁₄H₁₀N₂S
Molecular Weight 238.31 g/mol
Physical State Solid (Powder/Crystalline)
Solubility Low in water; soluble in organic solvents (DMSO, DMF, CHCl₃)
Key Elements Nitrogen (N), Sulfur (S) - Critical for waste profiling
GHS Hazard Classification[2][9][10][11]
  • Signal Word: WARNING

  • H302: Harmful if swallowed (Category 4).[1]

  • H315: Causes skin irritation.[2][1][3]

  • H319: Causes serious eye irritation.[2][1][4][3]

  • H335: May cause respiratory irritation.[1][3]

Pre-Disposal Handling & Segregation

Scientific Rationale: Proper segregation prevents the formation of toxic gases (e.g., SOₓ, NOₓ) in uncontrolled environments and prevents dangerous reactions with incompatible waste streams.

A. Segregation Logic
  • Stream Classification: Non-Halogenated Organic.

    • Why? The molecule contains C, H, N, S. It lacks Fluorine, Chlorine, Bromine, or Iodine.

  • Compatibility Check:

    • Incompatible with: Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides).

    • Incompatible with: Strong Acids (Pyridine rings can protonate, generating heat).

    • Action: Do not commingle with acidic waste streams or oxidizers.[2]

B. Waste Container Selection
  • Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated fiber drum with a poly-liner.

  • Liquid Waste (if dissolved): Use an HDPE carboy or amber glass bottle (if photosensitive). Ensure the cap is vented if there is any risk of off-gassing, though this compound is generally stable.

Detailed Disposal Workflow

This protocol ensures compliance with RCRA (USA) and REACH (EU) standards for research chemicals.

Step 1: Waste Characterization

Does the waste consist of pure solid, or is it in solution?

  • Pure Solid: Bag in a secondary ziplock bag before placing in the waste drum to minimize dust generation.

  • Solution: Record the solvent composition (e.g., "1% Compound in 99% DMSO").

Step 2: Labeling (The "Self-Validating" Step)

A waste label is only valid if it informs the incinerator operator of the elemental composition.

  • Label Field: Chemical Constituents

  • Entry: "this compound" (Write out full name, do not use abbreviations like 'DPyT').

  • Label Field: Hazard Checkbox

  • Entry: Check "Irritant" and "Toxic".

  • Label Field: Special Notes

  • Entry: "Contains Sulfur and Nitrogen Heterocycles."

Step 3: Storage Prior to Pickup
  • Store in a Satellite Accumulation Area (SAA).

  • Keep container closed unless adding waste.[5]

  • Secondary Containment: Place the liquid waste container in a polyethylene tray to capture potential leaks.

Step 4: Final Disposal (Incineration)

The waste contractor will route this to a rotary kiln incinerator.

  • Mechanism: Combustion at >850°C.

  • Scrubbing: The facility must use wet scrubbers to neutralize SO₂ (from thiophene) and NOₓ (from pyridine) generated during combustion.

Visual Disposal Decision Tree

The following diagram illustrates the logical flow for disposing of this compound, ensuring no steps are missed.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidPath Pure Solid / Powder StateCheck->SolidPath Solid LiquidPath Dissolved in Solvent (e.g., DMSO, DMF) StateCheck->LiquidPath Liquid SolidBag Double Bag in Polyethylene (Ziplock) SolidPath->SolidBag LiquidBottle Collect in HDPE or Amber Glass Container LiquidPath->LiquidBottle Labeling LABELING (Critical): 1. Full Chemical Name 2. Check 'Irritant/Toxic' 3. Note: 'Contains N & S' SolidBag->Labeling LiquidBottle->Labeling Segregation Segregate into: NON-HALOGENATED Organic Waste Stream Labeling->Segregation Storage Store in Satellite Accumulation Area (SAA) (Cool, Dry, Secondary Containment) Segregation->Storage Disposal Handover to EHS/Contractor Method: Rotary Kiln Incineration Storage->Disposal

Caption: Operational workflow for the segregation, packaging, and disposal of this compound waste.

Emergency Procedures

In the event of a spill or exposure during the disposal process:

  • Spill (Solid):

    • Don PPE (Nitrile gloves, safety goggles, N95 dust mask).

    • Do not dry sweep (creates dust). Use a HEPA vacuum or wet wipe method.

    • Place waste in a sealed container and label as hazardous waste.[2][5]

  • Spill (Liquid):

    • Absorb with vermiculite or sand.

    • Do not use combustible materials (sawdust) if the solvent is flammable (e.g., if dissolved in acetone).

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes.[2]

    • Eyes: Rinse cautiously with water for 15 minutes.[2] Remove contact lenses if present.[1][3]

References

  • PubChem. (2025).[6] this compound Compound Summary (CID 5250438).[6] National Library of Medicine. [Link][6]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2,5-Di(pyridin-4-yl)thiophene

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

2,5-Di(pyridin-4-yl)thiophene is a heterocyclic organic ligand primarily used in the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). While classified as Non-Hazardous for Transport , it possesses significant localized toxicity risks typical of pyridine-thiophene conjugates.

The Core Hazard: The molecule combines a thiophene core with two pyridine terminals. The pyridine nitrogen atoms act as Lewis bases, capable of interacting with biological mucous membranes, leading to Skin Irritation (H315) , Serious Eye Irritation (H319) , and Respiratory Irritation .

Immediate Action Required:

  • Engineering Control: All handling of the dry powder must occur inside a certified chemical fume hood.

  • Minimum PPE: Nitrile gloves (0.11 mm), Safety Glasses with side shields, and a Lab Coat.

  • Prohibited: Do not handle on an open benchtop without local exhaust ventilation (LEV).

Part 2: Hazard Analysis & PPE Selection Matrix

The "Why" Behind the Equipment

As a researcher, you must understand that "standard" PPE is often insufficient for specific organic heterocycles.[1]

  • Ocular Risk: The pyridine moieties are basic. Contact with the eye can cause immediate protein denaturation and irritation. Standard glasses prevent splashes, but goggles are required if fine dust generation is expected.

  • Dermal Risk: While the solid is not highly permeable, solutions (often in DMF or Chloroform) act as vehicles, carrying the ligand through the skin.

  • Inhalation Risk: As a MOF linker, this chemical is often a low-density, electrostatic powder. It easily becomes airborne, posing a risk to the upper respiratory tract.[2]

PPE Decision Matrix[3]
Hazard DomainSeverityRecommended PPETechnical Justification
Respiratory Moderate (Dust)Fume Hood (Face velocity: 0.5 m/s)Primary containment is superior to masks.[1] If hood is unavailable, use N95/P2 respirator .
Ocular Moderate (Irritant)Safety Glasses (ANSI Z87.1)Side shields required.[2] Use Chemical Goggles if handling >5g of fine powder.
Dermal (Hand) Low (Solid) / High (Soln)Nitrile Gloves (Min 0.11 mm)Good resistance to solid. Double glove if dissolved in penetrating solvents (e.g., DCM, DMF).
Body LowLab Coat (Cotton/Poly)Standard protection. Ensure cuffs are tucked under gloves.

Part 3: Operational Workflow (Step-by-Step)

This protocol is designed to eliminate the "human error" factor in contamination.

Phase A: Pre-Operational Check
  • Verify Ventilation: Ensure fume hood flow monitor reads "Safe" (typically 80-100 fpm).

  • Glove Inspection: Inflate nitrile gloves with air to check for pinholes before donning.

  • Static Control: This powder is static-prone. Use an anti-static gun or ionizer bar if weighing small quantities (<10 mg) to prevent dispersal.

Phase B: Weighing & Transfer
  • Positioning: Place the balance 6 inches deep inside the fume hood.

  • Transfer: Use a narrow-neck spatula. Do not pour from the bulk container.

  • Solubilization (Critical Step):

    • Note: This ligand is often dissolved in DMF, DMSO, or Chloroform.

    • Warning: Once dissolved, the solvent dictates the glove choice. If using Chloroform , nitrile gloves degrade in <5 minutes. Switch to PVA or Laminate (Silver Shield) gloves, or double-glove and change immediately upon splash.

Phase C: Decontamination
  • Wipe Down: Use a solvent-dampened Kimwipe (Acetone or Ethanol) to wipe the balance and surrounding area.

  • Doffing: Remove gloves by turning them inside out to capture any residue.

  • Wash: Wash hands with soap and water for 20 seconds immediately after leaving the lab.

Phase D: Waste Disposal
  • Solid Waste: Dispose of contaminated paper/gloves in Solid Hazardous Waste (Stream C) .

  • Liquid Waste: Collect in Organic Solvent Waste (Halogenated or Non-Halogenated) depending on the solvent used.

  • Destruction: High-temperature incineration is the standard disposal method for pyridine-thiophene derivatives.

Part 4: Visualization (Process Logic)

The following diagram illustrates the decision logic for handling this compound, specifically addressing the shift in risk when the material changes from solid to solution.

G Start Start: Handling this compound StateCheck Check Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Dry Solution Solution (Dissolved) StateCheck->Solution Wet HoodCheck Is Fume Hood Available? Solid->HoodCheck HoodYes Execute in Hood (Standard Nitrile Gloves) HoodCheck->HoodYes Yes HoodNo STOP: Respiratory Protection (N95/P2 Required) HoodCheck->HoodNo No Disposal Disposal: High-Temp Incineration HoodYes->Disposal SolventCheck Check Solvent Type Solution->SolventCheck StandardSolv Ethanol/Methanol (Standard Nitrile OK) SolventCheck->StandardSolv Low Permeation PenetratingSolv DMF/DCM/Chloroform (Laminate/Double Glove Required) SolventCheck->PenetratingSolv High Permeation StandardSolv->Disposal PenetratingSolv->Disposal

Caption: Operational logic flow for PPE selection based on physical state and solvent carrier risks.

Part 5: Emergency Response Protocols

In the event of exposure, speed is critical to minimize tissue damage from the pyridine functionality.

ScenarioImmediate ActionMedical Follow-up
Eye Contact Flush immediately with water/saline for 15 minutes.[1][3] Hold eyelids open.Required. Seek ophthalmologist if irritation persists.
Skin Contact Brush off dry powder, then wash with soap and water. Do not use ethanol (increases absorption).Monitor for redness/dermatitis.
Inhalation Move to fresh air.[2][4][5] If breathing is difficult, administer oxygen.Seek medical attention if coughing persists.
Spill (Solid) Dampen with water to prevent dust. Sweep into a closed container.N/A

References

  • PubChem. (n.d.).[1] this compound (Compound). National Library of Medicine. Retrieved February 5, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved February 5, 2026, from [Link]

Sources

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